molecular formula C19H28O4 B3049918 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate CAS No. 22527-63-5

3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate

カタログ番号: B3049918
CAS番号: 22527-63-5
分子量: 320.4 g/mol
InChIキー: FFSJSGNXYKUSCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate is a useful research compound. Its molecular formula is C19H28O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-13(2)16(19(5,6)12-22-17(20)14(3)4)23-18(21)15-10-8-7-9-11-15/h7-11,13-14,16H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJSGNXYKUSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027821
Record name 2,2,4-Trimethyl-1,3- pentanediol diisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 2-methyl-, 3-(benzoyloxy)-2,2,4-trimethylpentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

22527-63-5, 35164-39-7
Record name 3-(Benzoyloxy)-2,2,4-trimethylpentyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22527-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022527635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, ester with 2,2,4-trimethyl-1,3-pentanediol monobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035164397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 3-(benzoyloxy)-2,2,4-trimethylpentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-, ester with 2,2,4-trimethyl-1,3-pentanediol monobenzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4-Trimethyl-1,3- pentanediol diisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzoyloxy-2,2,4-trimethylpentyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isobutyric acid, ester with 2,2,4-trimethylpentane-1,3-diol benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(BENZOYLOXY)-2,2,4-TRIMETHYLPENTYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54X8O3GFQQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Structural and Functional Profiling of 2,2,4-Trimethyl-1,3-Pentanediol Benzoate Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist specializing in polymer additives and pharmaceutical excipients, I frequently encounter the need for precise structural control in plasticizer selection. 2,2,4-Trimethyl-1,3-pentanediol benzoate isobutyrate (CAS 35164-39-7), historically recognized under trade names like 1[1], represents a highly specialized asymmetric mixed ester. It bridges the gap between aliphatic flexibility and aromatic stability. This whitepaper deconstructs its molecular architecture, synthesis causality, and analytical validation protocols, offering a definitive guide for researchers in materials science and drug delivery systems.

Molecular Architecture and Structural Causality

The core backbone of this compound is derived from 2,2,4-trimethyl-1,3-pentanediol (TMPD). The steric bulk of the 2,2,4-trimethyl substitution pattern creates a highly branched aliphatic chain.

When esterified asymmetrically—with one hydroxyl group reacting with isobutyric acid and the other with benzoic acid—the resulting molecule exhibits unique physicochemical behaviors[2]:

  • Isobutyrate Moiety: Confers high free-volume generation, efficiently lowering the glass transition temperature (

    
    ) of host polymers.
    
  • Benzoate Moiety: Introduces ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking capabilities and increased molecular weight, which significantly reduces volatility compared to symmetric aliphatic esters like TXIB (2,2,4-trimethyl-1,3-pentanediol diisobutyrate), while imparting [3].
    
Physicochemical Profiling

Quantitative data is essential for predicting the compound's behavior in polymer matrices or sustained-release drug formulations.

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1,3-Pentanediol Benzoate Isobutyrate

PropertyValueCausality / Significance
CAS Registry Number 4[4]Unique identifier for regulatory compliance.
IUPAC Name [2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] benzoate[4]Defines the exact regiochemistry of the ester bonds.
Molecular Formula 2[2]Defines the asymmetric esterification ratio.
Molecular Weight 320.43 g/mol [2]High MW prevents rapid migration/leaching from matrices.
Physical State Liquid (at 25°C)[4]Facilitates uniform dispersion in plastisols.
Topological Polar Surface Area 52.6 Ų[4]Indicates moderate polarity, optimizing compatibility with PVC.
Synthesis Workflow: A Self-Validating Protocol

To achieve high-purity 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate without symmetric byproducts (e.g., dibenzoate or diisobutyrate), a sequential esterification protocol is required. The causality behind this two-step process relies on exploiting the differential steric hindrance of the primary (C1) and secondary (C3) hydroxyl groups of TMPD.

Protocol: Sequential Asymmetric Esterification

  • Primary Esterification (Isobutyrylation):

    • Action: React TMPD with 1.05 equivalents of isobutyryl chloride in the presence of a mild base (e.g., pyridine) at 0°C to 5°C.

    • Causality: The primary hydroxyl group at C1 is less sterically hindered than the secondary hydroxyl at C3. Low temperature ensures kinetic control, selectively forming 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate.

  • Intermediate Purification:

    • Action: Wash the organic layer with 1M HCl, followed by saturated NaHCO3. Distill under reduced pressure.

    • Causality: Removes unreacted TMPD and pyridine hydrochloride, preventing cross-contamination in the next step.

  • Secondary Esterification (Benzoylation):

    • Action: Introduce the purified monoisobutyrate to 1.2 equivalents of benzoyl chloride and triethylamine (TEA) in dichloromethane (DCM). Reflux at 40°C for 6 hours.

    • Causality: The secondary hydroxyl requires thermal activation and a stronger acylating environment to overcome the steric shielding of the adjacent gem-dimethyl group.

  • Final Isolation:

    • Action: Perform aqueous workup, dry over anhydrous MgSO4, and subject to short-path vacuum distillation.

    • Causality: Ensures the removal of residual benzoic acid and yields the pure asymmetric diester.

Analytical Validation System

A self-validating system requires orthogonal techniques. We use GC-MS for molecular mass confirmation and 1H-NMR for structural regiochemistry.

Protocol: Orthogonal Characterization

  • GC-MS Analysis:

    • Method: Inject 1 µL of a 1 mg/mL solution (in hexane) into a GC-MS equipped with an HP-5MS column.

    • Validation Check: The parent ion peak must appear at m/z 320.4[4]. Fragmentation must show m/z 105 (benzoyl cation) and m/z 71 (isobutyryl cation), confirming the presence of both ester moieties.

  • 1H-NMR Spectroscopy:

    • Method: Dissolve 10 mg of the sample in CDCl3. Acquire spectra at 400 MHz.

    • Validation Check: Aromatic protons (benzoate) will appear as multiplets between

      
       7.4 - 8.1 ppm. The methine proton of the isobutyrate group will appear as a septet around 
      
      
      
      2.5 ppm. The integration ratio of aromatic protons (5H) to the isobutyrate methine proton (1H) must be exactly 5:1. If the ratio deviates, symmetric diester contamination is present.
Workflow Visualization

Below is the logical workflow mapping the synthesis and orthogonal validation of the compound.

G TMPD 2,2,4-Trimethyl-1,3-pentanediol (TMPD) MonoEster TMPD 1-Monoisobutyrate Intermediate TMPD->MonoEster Step 1: Regioselective Esterification Isobutyryl Isobutyryl Chloride (Kinetic Control, 0°C) Isobutyryl->MonoEster Target 2,2,4-Trimethyl-1,3-pentanediol benzoate isobutyrate MonoEster->Target Step 2: Sterically Hindered Benzoylation Benzoyl Benzoyl Chloride (Thermal Activation, 40°C) Benzoyl->Target GCMS GC-MS Validation (m/z 320.4, 105, 71) Target->GCMS Mass & Fragmentation NMR 1H-NMR Validation (5:1 Integration Ratio) Target->NMR Regiochemical Purity

Synthesis and orthogonal validation workflow for TMPD benzoate isobutyrate.

Applications in Advanced Formulations

In polymer science, particularly in the formulation of polyvinyl chloride (PVC) plastisol sealants used in the automotive industry, 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate acts as a critical 5[5]. It prevents the premature swelling of PVC resin particles at room temperature, maintaining a low, stable viscosity for automated dispensing, while rapidly solvating the resin upon thermal curing[5].

In pharmaceutical drug delivery, highly hydrophobic, high-molecular-weight liquid plasticizers are investigated for modulating the release kinetics of active pharmaceutical ingredients (APIs) from sustained-release polymer matrices (e.g., ethylcellulose films). The asymmetric nature of this compound prevents crystallization within the polymer film, ensuring long-term physical stability of the dosage form.

References
  • US EPA. "Propanoic acid, 2-methyl-, ester with 2,2,4-trimethyl-1,3-pentanediol monobenzoate - Substance Details". EPA Substance Registry Services. [Link]

  • European Patent Office (EPO). "Viscosity stable plastisol sealant - Patent 0212771". EPO. [Link]

  • CAS Common Chemistry. "Propanoic acid, 2-methyl-, ester with 2,2,4-trimethyl-1,3-pentanediol monobenzoate". American Chemical Society. [Link]

  • National Center for Biotechnology Information. "3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate | CID 90798". PubChem.[Link]

  • Grossman, R. F. "Handbook of Vinyl Formulating, Second Edition". National Academic Digital Library of Ethiopia. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Application Workflows of 3-Benzoyloxy-2,2,4-Trimethylpentyl Isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzoyloxy-2,2,4-trimethylpentyl isobutyrate (CAS: 22527-63-5), commonly referred to in industrial literature as Texanol benzoate, is a high-molecular-weight, low-volatility ester[1]. While traditionally utilized as a coalescing agent in architectural coatings and a viscosity depressant in polyvinyl chloride (PVC) plastisols[2], its unique steric profile is increasingly relevant to medical device engineers and drug development professionals seeking low-leaching, non-phthalate plasticizers for pharmaceutical packaging and IV tubing. This guide details the compound's thermodynamic behavior, physical properties, and validated experimental workflows.

Chemical Identity and Structural Causality

  • Chemical Name : Propanoic acid, 2-methyl-, 3-(benzoyloxy)-2,2,4-trimethylpentyl ester[1]

  • Synonyms : Texanol benzoate; Isobutyric acid, 3-hydroxy-2,2,4-trimethylpentyl ester benzoate[1]

  • Molecular Formula : C19H28O4[3]

  • Molecular Weight : 320.42 g/mol [3]

Structural Causality : The molecule features a highly branched 2,2,4-trimethylpentyl aliphatic backbone flanked by an isobutyrate group and a bulky aromatic benzoate group. This specific steric bulk prevents tight intermolecular packing, resulting in a liquid state at room temperature despite its high molecular weight. Furthermore, the dual ester functionality provides optimal polarity for solvating polymer chains without prematurely dissolving them, making it an ideal low-volatile organic compound (Low-VOC) plasticizer[2].

Physical Properties Data

To facilitate formulation modeling and thermodynamic calculations, the quantitative physical properties of 3-benzoyloxy-2,2,4-trimethylpentyl isobutyrate are summarized below. Its high boiling point and low vapor pressure are critical for minimizing outgassing in medical and industrial applications.

PropertyValueTest Condition / Source
Physical State Clear LiquidStandard Ambient Temp & Pressure[3]
Molecular Weight 320.42 g/mol Computed[3]
Density / Specific Gravity 1.023 g/cm³@ 20°C[4]
Dynamic Viscosity 26.7 cP@ 25°C[4]
Boiling Point > 300°CEstimated (Decomposes before boiling)
Solubility in Water InsolubleHydrophobic ester backbone

Mechanistic Insights: Plasticization and Coalescence

In polymer science, the efficacy of a plasticizer is dictated by its ability to depress the glass transition temperature (


) of the polymer matrix. 3-Benzoyloxy-2,2,4-trimethylpentyl isobutyrate operates via steric intercalation .

When introduced into a latex dispersion or a PVC plastisol, the compound diffuses into the polymer particles. The bulky benzoate ring physically disrupts polymer-polymer chain interactions (such as Van der Waals forces and dipole-dipole interactions between chlorine atoms in PVC), thereby increasing the free volume within the matrix.

Self-Validating System : The efficiency of this intercalation can be directly validated by measuring the Minimum Film-Forming Temperature (MFFT) of a latex system. A successful incorporation of the ester into the polymer network will yield a linear, predictable decrease in MFFT proportional to the concentration of the additive, proving that the polymer chains have achieved sufficient mobility to coalesce.

Systems Visualization

G A Polymer Matrix (e.g., PVC or Latex) C Steric Intercalation (Bulky Benzoate & Isobutyrate Groups) A->C B 3-Benzoyloxy-2,2,4-trimethylpentyl isobutyrate Addition B->C D Increase in Free Volume C->D E Depression of Glass Transition (Tg) D->E F Viscosity Reduction (Plastisols) E->F G Enhanced Coalescence (Latex Films) E->G

Mechanism of polymer plasticization and coalescence by Texanol benzoate.

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the evaluation of 3-benzoyloxy-2,2,4-trimethylpentyl isobutyrate in formulation environments.

Protocol A: Rheological Evaluation of Viscosity Reduction in PVC Plastisols

Objective: To quantify the viscosity-depressing effects of the ester in a standard PVC plastisol formulation, critical for medical tubing extrusion[2].

  • Resin Preparation : Weigh 100 parts per hundred resin (phr) of dispersion-grade PVC powder into a temperature-controlled planetary mixer.

  • Primary Plasticizer Addition : Add 40 phr of a standard primary medical-grade plasticizer (e.g., DINCH or DOTP).

  • Test Compound Incorporation : Introduce 10 phr of 3-benzoyloxy-2,2,4-trimethylpentyl isobutyrate incrementally over 5 minutes under low-shear mixing (50 rpm). Causality: Low shear prevents premature frictional heat generation, which would trigger early solvation and artificially spike viscosity.

  • Deaeration : Transfer the plastisol to a vacuum desiccator and degas at 0.1 atm for 20 minutes. Causality: Removing entrapped air is mandatory; micro-bubbles act as compressible voids that severely skew dynamic rheological data.

  • Rheological Measurement : Condition the sample at 25°C for 2 hours. Using a rotational rheometer (e.g., Anton Paar) with a parallel plate geometry, measure the dynamic viscosity at shear rates ranging from

    
     to 
    
    
    
    .
  • Validation : A successful formulation will demonstrate a lower initial resting viscosity and reduced shear-thickening (dilatancy) at high shear rates compared to a control lacking the benzoate ester.

Protocol B: Coalescence Efficiency and Film Formation Testing

Objective: To determine the optimal concentration required for continuous film formation in aqueous polymer dispersions.

  • Emulsion Prep : Obtain a standard polymer latex emulsion (50% solids).

  • Dosing : Prepare five aliquots. Dose the ester at 0%, 2%, 4%, 6%, and 8% based on total resin solids.

  • Equilibration : Agitate samples at 200 rpm for 30 minutes, then allow them to equilibrate for 24 hours at room temperature. Causality: This 24-hour resting phase is critical to ensure complete thermodynamic partitioning of the hydrophobic coalescent from the aqueous phase into the polymer particles.

  • MFFT Determination : Use an MFFT Bar featuring a linear temperature gradient (e.g., 0°C to 20°C). Apply a 75 µm wet film across the gradient.

  • Observation : After 2 hours of drying, visually inspect the film. The MFFT is the lowest temperature point where the film is clear and continuous, without micro-cracking or opacity.

Safety, Hazards, and Regulatory Grounding

While 3-benzoyloxy-2,2,4-trimethylpentyl isobutyrate is a robust industrial and developmental additive, it requires specific handling protocols grounded in its GHS classification[3]:

  • H315 (Causes Skin Irritation) : The highly lipophilic nature of the ester allows it to rapidly strip natural lipid barriers from the dermal layer. Operators must use nitrile or butyl rubber gloves during formulation; latex gloves are insufficient as they may be plasticized by the compound.

  • H317 (May Cause an Allergic Skin Reaction) : Repeated dermal exposure may elicit a sensitization response. Engineering controls, such as local exhaust ventilation (LEV) during the heated curing of plastisols, are mandatory to capture any volatilized fractions[3].

References

1.[3] Title: 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate | CID 90798. Source: PubChem / National Institutes of Health (NIH). URL: [Link] 2.[1] Title: 3-(Benzoyloxy)-2,2,4-trimethylpentyl 2-methylpropanoate. Source: CAS Common Chemistry / American Chemical Society. URL: [Link] 3.[4] Title: Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives. Source: U.S. Environmental Protection Agency (EPA) NEPIS Database. URL: [Link] 4.[2] Title: Low volatile organic content viscosity reducer (CN101784597B). Source: Google Patents. URL:

Sources

Difference between Texanol and 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and analytical distinctions between Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) and 2,2,4-Trimethyl-1,3-pentanediol benzoate isobutyrate .

Content Type: Technical Whitepaper | Subject: Polymer Chemistry & Extractables/Leachables (E&L)

Executive Summary

In drug development and packaging engineering, distinguishing between Texanol and 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate (henceforth referred to as TMP-BI ) is critical for accurate Extractables & Leachables (E&L) profiling.

While both molecules share the 2,2,4-trimethyl-1,3-pentanediol (TMP) backbone, they represent distinct chemical classes with divergent behaviors:

  • Texanol is an aliphatic ester-alcohol . It functions as a hydrophilic/hydrophobic bridge (coalescent) and possesses a free hydroxyl group capable of hydrogen bonding.

  • TMP-BI is a mixed aliphatic-aromatic diester . It functions as a non-polar plasticizer, lacks hydrogen bonding donors, and exhibits significantly higher lipophilicity and UV absorptivity due to the benzoate moiety.

This guide analyzes these differences through the lens of molecular architecture, analytical detection, and toxicological migration.

Part 1: Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the functionalization of the TMP diol backbone. Texanol retains one hydroxyl group, whereas TMP-BI is fully esterified with two distinct acids (isobutyric and benzoic).

Structural Comparison
FeatureTexanol (Ester Alcohol)TMP-BI (Mixed Diester)
Chemical Structure Mono-ester of TMP + Isobutyric AcidDiester of TMP + Isobutyric Acid + Benzoic Acid
Formula


Molecular Weight 216.32 g/mol ~320.42 g/mol
H-Bonding Donor & Acceptor (Free -OH group)Acceptor Only (Two ester carbonyls)
Chromophore None (Transparent >200nm)Strong (Benzoate aromatic ring,

nm)
LogP (Predicted) ~3.2 (Moderate Lipophilicity)> 5.5 (High Lipophilicity)
The "Polarity Trap" in Formulation

Texanol exists as a mixture of two isomers (1-isobutyrate and 3-isobutyrate).[1] Its free hydroxyl group allows it to orient at the water-polymer interface in latex emulsions, facilitating coalescence.

TMP-BI , being a diester, lacks this amphiphilic character. The addition of the benzoate group introduces


 stacking capabilities, increasing its affinity for aromatic polymers (e.g., polystyrene, PET) and significantly reducing its water solubility compared to Texanol.
Visualization: Property Divergence Pathway

The following diagram illustrates how the derivatization of the TMP backbone alters physical properties, dictating the molecule's behavior in biological and analytical systems.

PropertyDivergence TMP TMP Backbone (Diol) Texanol Texanol (Mono-Ester) +Aliphatic Isobutyrate TMP->Texanol Partial Esterification TMP_BI TMP-BI (Mixed Diester) +Aromatic Benzoate Texanol->TMP_BI Esterification of -OH with Benzoic Acid Prop_Tex • H-Bond Donor • Semi-Volatile (VOC) • Water Sol: ~900 mg/L Texanol->Prop_Tex Prop_BI • No H-Bond Donor • Low Volatility (SVOC) • UV Active (Benzoate) • High Lipophilicity TMP_BI->Prop_BI

Figure 1: Structural evolution from the TMP backbone. Note the transition from hydrophilic functionality (Texanol) to hydrophobic aromaticity (TMP-BI).

Part 2: Analytical Detection & E&L Protocols

In drug development, distinguishing these two is crucial during Extractables & Leachables (E&L) studies. Texanol is a common ubiquitous volatile, while TMP-BI represents a potential specific migrant from specialized packaging or label adhesives.

Detection Challenges
  • Texanol: Difficult to detect by HPLC-UV due to lack of chromophores. Requires GC-FID or GC-MS. Often shows "peak splitting" due to its isomeric nature.

  • TMP-BI: Easily detected by HPLC-UV (due to the benzoate ring) and GC-MS. It elutes significantly later than Texanol on non-polar columns (e.g., DB-5MS) due to higher molecular weight and boiling point.

Protocol: Differential Analysis Workflow

This protocol ensures the correct identification of both species in a complex pharmaceutical matrix (e.g., IV bag extract).

Step 1: Sample Preparation

  • Solvent Selection: Use Dichloromethane (DCM) or Hexane/Isopropanol (1:1) .

    • Reasoning: Texanol is soluble in alcohols; TMP-BI requires non-polar solvents for efficient extraction. A 1:1 mix captures both.

  • Derivatization (Optional but Recommended for Texanol): Silylation with BSTFA.

    • Causality: Texanol's -OH group causes peak tailing on GC. Silylation improves peak shape and shifts the mass spectrum, confirming the presence of the free hydroxyl. TMP-BI will not react with BSTFA, providing a negative control confirmation.

Step 2: GC-MS Configuration

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Inlet: Splitless (to detect trace leachables).

  • Gradient: 40°C (hold 2 min)

    
     300°C @ 10°C/min.
    
  • Mass Spec: Scan range 35-500 m/z.

Step 3: Identification Criteria (Self-Validating)

Analyte Retention Time (Relative) Key EI-MS Fragments (m/z) UV Response (254 nm)
Texanol Early Eluter 71 (Isobutyryl), 155, 173 Negative

| TMP-BI | Late Eluter | 105 (Benzoyl), 71, 193 | Positive |

Visualization: Analytical Logic Tree

AnalyticalLogic Sample Unknown Extract (Pharma Packaging) Deriv Derivatization (BSTFA/TMCS) Sample->Deriv GCMS GC-MS Analysis Deriv->GCMS Decision Peak Shift? GCMS->Decision Compare Retention Times TexanolID ID: Texanol (Mono-Ester) Decision->TexanolID Yes (Mass Shift) -OH present DiesterID ID: TMP-BI (Diester) Decision->DiesterID No (Stable) No -OH present

Figure 2: Decision tree for distinguishing Texanol from TMP-BI using derivatization logic.

Part 3: Toxicology & Migration Risks

For drug development professionals, the safety profile differs based on the hydrolysis kinetics and lipophilicity.

Migration Potential (Leachables)
  • Texanol: Due to lower LogP (~3.2) and higher water solubility, Texanol migrates readily into aqueous drug formulations (parenterals, ophthalmic solutions). It is a "Semi-Volatile Organic Compound" (SVOC) and can off-gas from labels into packaging.

  • TMP-BI: With a LogP > 5.5, this molecule is a "fat-seeker." It poses a high risk of migration into lipid-based formulations (e.g., propofol, creams, lipid nanoparticles). It is less likely to migrate into simple aqueous saline solutions.

Metabolic Fate

Both compounds metabolize via hydrolysis, but the metabolites differ in toxicity concern:

  • Texanol Hydrolysis: Yields TMP (diol) + Isobutyric acid. Both are generally considered low toxicity (Class III solvents/excipients).

  • TMP-BI Hydrolysis: Yields TMP + Isobutyric acid + Benzoic Acid .

    • Note: While Benzoic acid is a common preservative, its release kinetics from a leachable diester must be modeled to ensure it does not exceed PDE (Permitted Daily Exposure) limits, particularly in neonates where benzoate clearance is reduced.

References

  • Eastman Chemical Company. (2023). Texanol™ Ester Alcohol: Technical Data Sheet.[2] Retrieved from

  • OECD SIDS. (2004). SIDS Initial Assessment Report: 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4).[1] UNEP Publications. Retrieved from

  • PubChem. (2024).[3] Compound Summary: 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB).[4][5] (Used for Diester structural analog comparison). Retrieved from

  • U.S. EPA. (2010). Screening-Level Hazard Characterization: 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate category. Retrieved from

Sources

Solubility of 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2,2,4-Trimethyl-1,3-Pentanediol Benzoate Isobutyrate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate. As a compound with significant applications as a plasticizer and coalescing agent, a thorough understanding of its solubility in both aqueous and organic media is paramount for formulation scientists, chemists, and researchers in the pharmaceutical and materials science fields. This document elucidates the molecular properties governing its solubility, presents quantitative solubility data, and details a robust experimental protocol for its determination. The synthesis of theoretical principles with practical, field-proven methodologies is intended to serve as an authoritative resource for professionals engaged in formulation development and material characterization.

Introduction to 2,2,4-Trimethyl-1,3-Pentanediol Benzoate Isobutyrate

2,2,4-Trimethyl-1,3-Pentanediol Benzoate Isobutyrate is a complex organic ester with the CAS Number 6846-50-0. It is a non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers, low volatility, and high permanence. Its unique structure, a di-ester of 2,2,4-trimethyl-1,3-pentanediol with benzoic acid and isobutyric acid, imparts a combination of properties that make it a versatile additive in paints, coatings, adhesives, and sealants. A clear understanding of its solubility is critical for predicting its behavior in various formulations and for developing stable, effective products.

Fundamental Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. The solubility of 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate can be understood by examining its molecular structure and the resulting polarity.

  • Molecular Structure and Polarity: The molecule contains two ester groups, which introduce polar character through their carbonyl (C=O) and ether (C-O-C) functionalities. However, the bulk of the molecule is dominated by non-polar hydrocarbon chains, including a trimethylpentane backbone, a benzoate group, and an isobutyrate group. This predominantly non-polar character is the primary determinant of its solubility profile.

  • Hydrogen Bonding: 2,2,4-Trimethyl-1,3-Pentanediol Benzoate Isobutyrate can act as a hydrogen bond acceptor at its ester oxygen atoms. However, it lacks hydrogen bond donor capabilities, which significantly limits its ability to interact with protic solvents like water.

Aqueous Solubility Profile

Due to its predominantly non-polar, hydrophobic structure, 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate exhibits very low solubility in water. The large hydrocarbon portions of the molecule are unable to form favorable interactions with the highly polar, hydrogen-bonded network of water molecules. This leads to a high degree of immiscibility. While precise quantitative data for its water solubility is not widely published due to its extremely low value, it is generally reported to be less than 1 mg/L.

Solubility in Organic Solvents

In contrast to its poor aqueous solubility, 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate is readily soluble in a wide array of organic solvents. This is consistent with the "like dissolves like" principle, as the non-polar and moderately polar organic solvents can effectively solvate the large, non-polar regions of the molecule.

Table 1: Solubility of 2,2,4-Trimethyl-1,3-Pentanediol Benzoate Isobutyrate in Various Solvents

Solvent ClassSolvent ExampleSolubility
AlcoholsEthanolSoluble
IsopropanolSoluble
KetonesAcetoneSoluble
Methyl Ethyl KetoneSoluble
EstersEthyl AcetateSoluble
Aromatic HydrocarbonsTolueneSoluble
XyleneSoluble
Aliphatic HydrocarbonsHexaneSoluble
HeptaneSoluble
Chlorinated SolventsDichloromethaneSoluble

The high solubility in these solvents is attributable to the favorable van der Waals forces and dipole-dipole interactions between the solute and solvent molecules.

Experimental Determination of Solubility

A reliable and widely accepted method for determining the solubility of a compound is the shake-flask method, which is recognized by organizations such as the OECD (Organisation for Economic Co-operation and Development).

Principle of the Method

An excess amount of the test substance is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Experimental Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate to a known volume of the solvent in a flask. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved material to settle.

    • If necessary, centrifuge the sample to ensure

Introduction: The Critical Role of Log Kow in Scientific Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Octanol-Water Partition Coefficient (Log Kow) of 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

Editor's Note: The initial query for this guide specified CAS number 22527-63-5. However, a comprehensive search revealed no publicly available Log Kow data for the corresponding compound, 3-(Benzoyloxy)-2,2,4-trimethylpentyl 2-methylpropanoate. In contrast, substantial data and regulatory information are available for 2-(Dimethylamino)ethyl methacrylate (DMAEMA, CAS: 2867-47-2) and its hydrochloride salt (CAS: 2421-44-5), compounds of significant interest in polymer and biomedical sciences. This guide will therefore focus on the Log Kow of DMAEMA, providing the in-depth technical analysis requested.

The octanol-water partition coefficient (Kow) is a pivotal physicochemical parameter that quantifies the lipophilicity of a chemical substance. It is defined as the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[1] Expressed in its logarithmic form, Log Kow, this value serves as a cornerstone in drug development, environmental fate assessment, and toxicology. For researchers and scientists, a thorough understanding of a compound's Log Kow is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for bioaccumulation and environmental transport.[2]

This guide provides a detailed technical overview of the Log Kow of 2-(Dimethylamino)ethyl methacrylate (DMAEMA), a versatile monomer utilized in the synthesis of polymers with wide-ranging applications, from drug delivery systems to coatings and adhesives.[3][4] We will delve into the experimental and computational methodologies for determining Log Kow, present the available data for DMAEMA, and discuss the implications of this value for its application and environmental profile.

Physicochemical Properties of 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

A foundational understanding of DMAEMA's properties is crucial for interpreting its Log Kow.

PropertyValueSource
CAS Number 2867-47-2[5][6]
Molecular Formula C8H15NO2[6][7]
Molecular Weight 157.21 g/mol [5][6]
Appearance Clear, colorless liquid[5]
Water Solubility Insoluble in water[5][6]
Log Kow 1.13 (at 25 °C)[5][8]

Methodologies for Log Kow Determination

The determination of Log Kow can be approached through several well-established experimental and computational methods. The choice of method is often dictated by the expected Log Kow range, the substance's properties, and the desired level of accuracy.

Experimental Determination

1. The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct technique for measuring Log Kow.[9][10] It is most suitable for compounds with Log Kow values in the range of -2 to 4.[9][11]

  • Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is then agitated until equilibrium is reached, followed by separation of the two phases, typically by centrifugation. The concentration of the substance in each phase is then determined using a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography (HPLC).[10][11]

  • Causality in Protocol: The requirement for three different octanol-to-water volume ratios is a self-validating step.[11] Consistent Log Kow values across these ratios indicate that the partitioning is independent of the phase volumes and that true equilibrium has been achieved. The concentration of the test substance is kept low (typically not exceeding 0.01 mol/L) to adhere to the Nernst partition law, which assumes ideal behavior in dilute solutions.

Experimental Protocol: Shake-Flask Method (Adapted from OECD 107)

  • Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Test Solution: Prepare a stock solution of the test substance in the appropriate solvent.

  • Partitioning: In duplicate, add the stock solution to vessels containing measured amounts of the two phases at three different volume ratios (e.g., 1:2, 1:1, 2:1 n-octanol:water).[11]

  • Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is established.[11]

  • Phase Separation: Centrifuge the vessels to ensure complete separation of the octanol and water phases.[10]

  • Analysis: Determine the concentration of the test substance in each phase using a validated analytical method.

  • Calculation: Calculate the Log Kow for each of the six runs. The values should fall within a range of ± 0.3 log units.[11]

2. HPLC Method (OECD Guideline 117)

The High-Performance Liquid Chromatography (HPLC) method offers a faster, alternative approach for estimating Log Kow, particularly for values ranging from 0 to 6.[2][12][13]

  • Principle: This method is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its Log Kow. The stationary phase is nonpolar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture. Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times.[12][13]

  • Authoritative Grounding: A calibration curve is generated using a series of reference compounds with known Log Kow values.[14] The Log Kow of the test substance is then determined by interpolating its retention time on this curve.[12] This reliance on well-characterized standards provides the authoritative basis for the measurement.

Workflow for Log Kow Determination via HPLC (OECD 117)

G cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis cluster_result Result prep1 Select Reference Compounds (Known Log Kow) cal1 Inject Reference Compounds into HPLC prep1->cal1 prep2 Prepare Mobile Phase (e.g., Methanol/Water) prep2->cal1 ana1 Inject Test Substance (in duplicate) prep2->ana1 prep3 Prepare Test Substance Solution prep3->ana1 cal2 Measure Retention Times (tR) cal1->cal2 cal3 Plot Log Kow vs. log k (Capacity Factor) cal2->cal3 cal4 Generate Calibration Curve cal3->cal4 res1 Interpolate log k on Calibration Curve cal4->res1 ana2 Measure Retention Time (tR) ana1->ana2 ana3 Calculate log k ana2->ana3 ana3->res1 res2 Determine Log Kow of Test Substance res1->res2

Sources

Environmental Fate and Biodegradation of Benzoate Isobutyrate Plasticizers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the environmental fate and biodegradation pathways of benzoate isobutyrate plasticizers , specifically focusing on the primary commercial representative: 2,2,4-Trimethyl-1,3-pentanediol benzoate isobutyrate (TMPIB) . This class of chemicals serves as a "hybrid" non-phthalate alternative, bridging the high solvating power of benzoates with the hydrolytic stability of isobutyrates.

Technical Guide & Whitepaper

Executive Summary: The Hybrid Stability Paradox

In the shift away from ortho-phthalates, formulators have turned to aliphatic esters (like TXIB) for stability and aromatic esters (like glycol dibenzoates) for performance. Benzoate isobutyrate plasticizers (TMPIB) occupy a unique physicochemical niche. They combine a labile benzoate ester bond (susceptible to rapid enzymatic attack) with a sterically hindered isobutyrate ester bond (resistant to hydrolysis).

For environmental scientists and drug development professionals, this duality presents a specific challenge: compartmentalized degradation . Unlike simple linear esters, TMPIB does not mineralize uniformly. Its environmental fate is defined by a rapid primary hydrolysis event followed by the slow, rate-limiting mineralization of the recalcitrant aliphatic backbone.

Chemical Identity and Physicochemical Determinants

To predict environmental transport, we must first establish the molecular framework.

PropertyValue (Approx/Analog)*Environmental Implication
Chemical Name 2,2,4-Trimethyl-1,3-pentanediol benzoate isobutyrateTarget Analyte
CAS Number 35164-39-7Identifier
Molecular Weight ~320.43 g/mol Bioavailability limit
Log Kow 4.0 – 4.9High sorption to soil/sediment; potential for bioaccumulation.
Water Solubility < 2 mg/LDissolution is the rate-limiting step for biodegradation.
Vapor Pressure < 1 Pa (25°C)Low volatility; transport occurs via particulate binding.
Henry’s Law Constant ~10-5 atm-m³/molSlow volatilization from water bodies.

*Values derived from structural analogs (TXIB and DPGDB) where specific TMPIB data is proprietary.

Fate Prediction: Based on Fugacity Level III models, >85% of released TMPIB partitions to soil and sediment . Aqueous biodegradation is limited by bioavailability, necessitating the use of solubilizing agents in testing protocols.

Biotic Degradation Mechanisms

The biodegradation of TMPIB is not a single-step kinetics event but a biphasic cascade . The molecule undergoes regioselective enzymatic hydrolysis, splitting into two distinct metabolic streams.

Phase I: Regioselective Hydrolysis

Microbial carboxylesterases (EC 3.1.1.1) attack the ester linkages.

  • The Benzoate Attack (Fast): The benzoate ester, located at the less sterically hindered primary hydroxyl (or accessible secondary position depending on isomer), is cleaved rapidly. This releases Benzoic Acid and 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol) .

  • The Isobutyrate Attack (Slow): The isobutyrate group is often attached to a carbon shielded by adjacent methyl groups (the "neopentyl" structure effect). This steric bulk inhibits enzymatic access, significantly increasing the half-life of the remaining mono-ester.

Phase II: Divergent Mineralization

Once hydrolyzed, the fragments enter separate pathways:

  • Benzoic Acid Pathway: Rapidly converted to Catechol via the benABC gene cluster (benzoate 1,2-dioxygenase), then ring-cleaved via the

    
    -ketoadipate pathway (ortho-cleavage) to enter the TCA cycle.
    
  • Isobutyrate/TMPD Pathway: The aliphatic backbone requires beta-oxidation. However, the branching methyl groups block standard beta-oxidation, requiring alpha-oxidation or omega-oxidation to bypass the blockage. This results in "inherent" rather than "ready" biodegradability classifications.[1]

Visualization of the Metabolic Cascade

The following diagram illustrates the divergent fate of the TMPIB molecule.

TMPIB_Degradation TMPIB Parent: TMPIB (Benzoate Isobutyrate Ester) Benzoate Benzoic Acid TMPIB->Benzoate Fast Hydrolysis (Carboxylesterase) Texanol Metabolite A: TMPD Monoisobutyrate TMPIB->Texanol Hydrolysis Catechol Catechol Benzoate->Catechol benABC (Dioxygenase) TMPD Metabolite B: 2,2,4-Trimethyl-1,3-pentanediol Texanol->TMPD Slow Hydrolysis (Steric Hindrance) Isobutyrate Isobutyric Acid Texanol->Isobutyrate Hydrolysis Muconate cis,cis-Muconate Catechol->Muconate Ortho-cleavage TCA_Benz TCA Cycle (CO2 + H2O) Muconate->TCA_Benz Beta-ketoadipate pathway TCA_Iso TCA Cycle (Slow Mineralization) TMPD->TCA_Iso Recalcitrant Slow Oxidation Succinyl Succinyl-CoA Isobutyrate->Succinyl Valine Pathway Logic Succinyl->TCA_Iso

Caption: Figure 1. Divergent biodegradation pathway of TMPIB. Note the rapid mineralization of the aromatic moiety versus the rate-limited degradation of the sterically hindered aliphatic backbone.

Validated Experimental Protocols

To assess the fate of benzoate isobutyrates, standard protocols must be modified to account for low solubility and volatility .

Protocol Selection Matrix
ConstraintRecommended ProtocolRationale
High Volatility (Henry's Law) OECD 310 (Headspace Test)Prevents loss of test substance to air; measures CO2 evolution in a sealed vessel.
Low Solubility OECD 301F (Manometric Respirometry)Allows for continuous O2 monitoring; compatible with silica gel adsorption to increase surface area.
Adsorptive Nature OECD 302C (MITI II)Uses activated sludge to simulate wastewater treatment; rigorous for "inherent" biodegradability.
Step-by-Step Workflow: Adapted OECD 310 for TMPIB

This protocol ensures mass balance integrity by capturing volatile intermediates.

  • Inoculum Preparation:

    • Source: Activated sludge from a plant treating predominantly domestic sewage (avoids pre-adapted industrial bacteria).

    • Wash: Centrifuge and wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

    • Density: Adjust suspended solids to 30 mg/L in the final mixture.

  • Test Substance Dosing (Critical Step):

    • Challenge: TMPIB is hydrophobic. Direct addition leads to floating pools and poor kinetics.

    • Solution:Inert Support Adsorption. Dissolve TMPIB in a volatile solvent (acetone). Apply to inert silica gel or glass fiber filter. Evaporate solvent. Add the coated silica to the test vessel. This maximizes surface area for enzymatic attack.

  • Headspace Setup:

    • Use sealed 120 mL serum bottles with butyl rubber septa.

    • Ratio: 80 mL liquid medium / 40 mL headspace.

    • Control: Aniline or Sodium Benzoate (reference substance).

  • Sampling & Analysis:

    • Inorganic Carbon (IC): At days 0, 7, 14, 28, inject NaOH into the liquid phase to convert dissolved CO2 to carbonate, then analyze headspace or liquid IC.

    • Specific Analysis: Extract liquid phase with ethyl acetate and analyze via GC-MS to track the disappearance of the parent peak and the transient accumulation of the mono-ester (Texanol).

Risk Assessment & Regulatory Implications

Research indicates that while the benzoate moiety poses little risk due to rapid degradation, the isobutyrate/TMPD residues require scrutiny.

  • Toxicity of Intermediates: The mono-ester intermediate (Texanol) is widely used in paints and is considered low toxicity, but its persistence in anaerobic sediments can be higher than in aerobic water columns.

  • Regrettable Substitution: Replacing phthalates with TMPIB reduces endocrine disruption potential (phthalates) but may increase persistence in sediment compartments compared to pure benzoates (like DEGDB).

  • Classification: TMPIB is likely to be classified as "Inherently Biodegradable" (does not reach 60% mineralization in 10-day window) rather than "Readily Biodegradable," primarily due to the aliphatic tail.

References

  • OECD. (2014). Test No. 310: Ready Biodegradability - CO2 in Sealed Vessels (Headspace Test). OECD Guidelines for the Testing of Chemicals. Link

  • European Chemicals Agency (ECHA). (2022). Registration Dossier: 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB). (Used as structural analog for aliphatic moiety kinetics). Link

  • U.S. EPA. (2010). Hazard Characterization Document: Benzoate Esters. Screening-Level Hazard Characterization of High Production Volume Chemicals. Link

  • Gartshore, J., et al. (2003). Biodegradation of plasticizers by Rhodococcus rhodochrous.[2] Environmental Microbiology, 5(1), 34-42. (Establishes the hydrolysis pathway for dibenzoates). Link

  • Eastman Chemical Company. (2020). Technical Data Sheet: Eastman TXIB Formulation Additive. (Provides physicochemical baseline for TMPD esters). Link

Sources

Technical Guide: Toxicity Profile of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive toxicity and safety profile of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (CAS 22527-63-5), a primary component of high-solvating plasticizers like Benzoflex™ 1046 .

Designed for drug development professionals, this guide focuses on the compound's behavior as a leachable in pharmaceutical packaging and its toxicological relevance in risk assessments (ICH Q3E/USP <1663>).

Part 1: Executive Summary & Chemical Identity[1]

3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate is a glycol ether ester used primarily as a non-phthalate plasticizer. In drug development, it is most frequently encountered as a Class 2 Leachable —a compound migrating from PVC tubing, gaskets, or secondary packaging into drug formulations.

Its safety profile is defined by rapid metabolic hydrolysis . Unlike persistent phthalates (e.g., DEHP), this molecule breaks down into well-characterized, low-toxicity metabolites (Benzoic acid, TMPD, and Isobutyric acid) upon systemic exposure.

Chemical Identification Table
ParameterDetail
IUPAC Name 2,2,4-Trimethyl-1,3-pentanediol benzoate isobutyrate
CAS Number 22527-63-5
Common Trade Names Component of Benzoflex™ 1046; Nuoplaz 1046
Molecular Formula C₁₉H₂₈O₄
Molecular Weight 320.42 g/mol
Physical State Clear, colorless liquid
LogP (Octanol/Water) ~5.4 (High lipophilicity indicates potential for accumulation in lipid-based formulations)

Part 2: Toxicokinetics & Mechanism of Action (MoA)

The low systemic toxicity of this compound is driven by its lability. It acts as a "pro-metabolite" carrier; once it enters the body (via inhalation, ingestion, or parenteral leaching), it undergoes enzymatic hydrolysis.

Metabolic Pathway Analysis

The ester bonds at the C1 and C3 positions of the 2,2,4-trimethyl-1,3-pentanediol (TMPD) backbone are cleaved by non-specific esterases (carboxylesterases) in the liver and plasma.

The Causality of Safety:

  • Benzoic Acid: Rapidly conjugated with glycine to form hippuric acid, which is efficiently excreted in urine.

  • Isobutyric Acid: Enters the TCA cycle or is exhaled as CO₂.

  • TMPD (The Backbone): Undergoes O-glucuronidation and is excreted via urine.

Visualization: Metabolic Hydrolysis Pathway

The following diagram maps the degradation of the parent molecule into its constituent metabolites.

MetabolicPathway Parent Parent Molecule: 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (Lipophilic) Enzyme Esterase Hydrolysis (Liver/Plasma) Parent->Enzyme Benzoic Benzoic Acid Enzyme->Benzoic Isobutyric Isobutyric Acid Enzyme->Isobutyric TMPD 2,2,4-Trimethyl-1,3-pentanediol (TMPD) Enzyme->TMPD Hippuric Hippuric Acid (Glycine Conjugate) Benzoic->Hippuric Glycine N-acyltransferase TCA TCA Cycle / CO2 Isobutyric->TCA Metabolic Oxidation Glucuronide TMPD-Glucuronide TMPD->Glucuronide UGT Enzymes Urine Urinary Excretion Hippuric->Urine Glucuronide->Urine

Caption: Metabolic fate of CAS 22527-63-5 showing hydrolysis into polar metabolites for excretion.

Part 3: Toxicity Data Profile

The following data summarizes the critical endpoints for risk assessment. Data is derived from studies on the specific CAS or its close structural analog, 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB), using a read-across approach accepted by regulatory bodies (ECHA/EPA).

EndpointResultInterpretation for Drug Dev
Acute Oral Toxicity LD50 (Rat) > 2,000 mg/kgPractically Nontoxic. Unlikely to pose acute risk even in massive leachable failure scenarios.
Genotoxicity Ames Test: NegativeChromosomal Aberration: NegativeNon-Mutagenic. Does not trigger ICH M7 concern for mutagenic impurities.
Reproductive Toxicity NOAEL (Rat) ~1,000 mg/kg/dayLow Concern. High safety margin for reproductive endpoints.
Skin Irritation Mild to ModerateOccupational Hazard. Relevant for manufacturing staff handling raw plasticizer.
Aquatic Toxicity Chronic toxicity to Daphnia (Class 1)Environmental Flag. Disposal of raw material requires care; less relevant for patient safety.

Part 4: Drug Development Protocols

Calculation of Permitted Daily Exposure (PDE)

For a leachable risk assessment (per ICH Q3D/Q3E principles), you must establish a PDE.[1] Since no official pharmacopeial limit exists, calculate it using the NOAEL from the surrogate reproductive toxicity study.

Formula:



Calculation:

  • NOAEL: 1,000 mg/kg/day (Rat, Repeat Dose).

  • Weight: 50 kg (Standard human).

  • Factors:

    • F1 (Rat to Human): 5

    • F2 (Inter-individual): 10

    • F3 (Study duration): 1 (if chronic data used) or 10 (if sub-chronic) -> Assume 10 for conservative sub-chronic.

    • F4 (Severe toxicity): 1 (No severe toxicity observed).

    • F5 (Variable NOAEL): 1.




Analytical Detection Protocol (GC-FID/MS)

To validate the presence of this leachable in a drug product, use the following self-validating workflow.

Objective: Quantify CAS 22527-63-5 in an aqueous drug formulation.

Step-by-Step Methodology:

  • Extraction:

    • Solvent: Dichloromethane (DCM) or Hexane (due to LogP ~5.4).

    • Ratio: 1:1 Sample to Solvent.

    • Agitation: Vortex for 5 mins, Centrifuge at 3000 RPM for 10 mins to separate phases.

  • Instrumentation (GC-MS):

    • Column: DB-5MS or equivalent (Non-polar, 30m x 0.25mm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Inlet: Splitless, 280°C.

    • Oven: 50°C (hold 1 min) → 10°C/min → 300°C (hold 5 mins).

  • Validation Criteria (System Suitability):

    • Retention Time: Expect elution late in the run (high boiling point >250°C).

    • Mass Spectrum: Look for parent ion (weak) and characteristic tropylium ion (m/z 91) from the benzoate group and m/z 71 from the isobutyryl group.

    • Linearity:

      
       over range 0.1 ppm – 100 ppm.
      

Part 5: Regulatory & Occupational Status

  • TSCA (USA): Listed (Active).

  • REACH (EU): Registered.[2]

  • FDA Food Contact: Components are generally cleared under 21 CFR 175.105 (Adhesives) and 176.170 (Paper/Paperboard), but specific clearance for direct liquid drug contact should be verified via Type III DMF (Drug Master File) from the packaging vendor.

  • Occupational Exposure: No specific OSHA PEL established. Treat as "Particulates/Mist Not Otherwise Regulated" or adopt the limit for similar glycol ethers (TWA 25 ppm recommended internal standard).

References
  • Eastman Chemical Company. (2018). Benzoflex™ 1046 Plasticizer Technical Data Sheet. Retrieved from

  • U.S. EPA. (2017). Screening-Level Hazard Characterization of High Production Volume Chemicals: Glycol Ethers Category. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (CAS 6846-50-0) [Read-across source].[3] Retrieved from [2]

  • PubChem. (2024).[2] Compound Summary: 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (CAS 22527-63-5).[4] Retrieved from

  • OSHA. (1999). Sampling and Analytical Method for 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate. Method PV2088. Retrieved from

Sources

Methodological & Application

Extraction protocols for benzoate plasticizers from PVC packaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Extraction and Quantitation of Benzoate Plasticizers from PVC Packaging

Executive Summary & Scientific Context

The pharmaceutical and food packaging industries are currently undergoing a "matrix shift." Traditional phthalate plasticizers (like DEHP) are being aggressively phased out due to endocrine-disrupting toxicity, replaced by benzoate esters such as 2-Ethylhexyl Benzoate (2-EHB) , Isodecyl Benzoate (IDB) , and Dipropylene Glycol Dibenzoate (DPGDB) .

While safer, these benzoates present unique analytical challenges. Unlike phthalates, which are often discrete peaks, commercial benzoate mixtures can exhibit complex isomerism. Furthermore, the PVC matrix acts as a "molecular cage," trapping these additives within its rigid chloride network.

This guide moves beyond the legacy Soxhlet extraction (which is time-consuming and solvent-heavy) to advocate for a Dissolution-Precipitation (DP) protocol. This method leverages the solubility parameter difference between the PVC polymer and the benzoate esters to achieve >98% recovery in under 90 minutes.

Chemical Profile & Target Analytes

Understanding the target chemistry is the first step in method design.

AnalyteAbbr.CAS No.LogP (Approx)Key MS Ions (m/z)
2-Ethylhexyl Benzoate 2-EHB5444-75-75.2105 (Base), 123, 77
Dipropylene Glycol Dibenzoate DPGDB27138-31-43.9105 , 149, 223
Diethylene Glycol Dibenzoate DEGDB120-55-83.2105 , 149, 77
Internal StandardBzBz-d5N/AN/A110

Note: The benzoyl cation (m/z 105) is the universal quantifier for this class, but it requires high chromatographic resolution to separate from co-eluting interferences.

Protocol A: Dissolution-Precipitation (The "Gold Standard")

Principle: This method relies on "Matrix Swelling." Tetrahydrofuran (THF) is a strong solvent for PVC ($ \delta \approx 9.5 $), uncoiling the polymer chains and releasing the trapped benzoates. Methanol (MeOH) acts as the "anti-solvent"—it precipitates the PVC polymer chains while keeping the benzoate esters in solution.

Reagents:
  • Solvent A: HPLC-grade Tetrahydrofuran (THF), stabilized (uninhibited THF can form peroxides, but BHT inhibitor interferes with GC-MS; use fresh stabilized THF).

  • Precipitant B: HPLC-grade Methanol (MeOH).

  • Internal Standard (ISTD): Benzyl Benzoate-d5 (100 µg/mL in Hexane).

Step-by-Step Workflow:
  • Sample Comminution: Cryo-mill the PVC packaging to a fine powder (<500 µm). Why? Surface area dictates solvent penetration rate.

  • Weighing: Accurately weigh 0.5 g ± 0.01 g of milled PVC into a 20 mL glass scintillation vial with a PTFE-lined cap.

  • Dissolution (The Release):

    • Add 10 mL THF .

    • Add 50 µL ISTD .

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Checkpoint: The solution must be completely clear and viscous. If cloudy, sonicate longer.

  • Precipitation (The Separation):

    • Dropwise, add 10 mL Methanol while swirling.

    • A white, flocculent precipitate (PVC) will form immediately.

    • Vortex vigorously for 30 seconds to ensure no plasticizer is trapped in the precipitating polymer clumps.

  • Clarification:

    • Centrifuge at 4,000 RPM for 10 minutes.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into a GC vial.

    • Critical: Do not use Nylon filters; THF can dissolve them.

Protocol B: Migration Simulation (Leachables)

For drug development, we must quantify what leaves the packaging, not just what is in it.

Simulant: 50% Ethanol/Water (Common for mimicking drug formulations).

  • Contact: Cut 10 cm² PVC strips. Immerse in 20 mL simulant at 40°C for 24 hours (accelerated aging).

  • Liquid-Liquid Extraction (LLE):

    • Remove PVC strips.

    • Add 5 mL Dichloromethane (DCM) to the aqueous simulant.

    • Shake vigorously for 2 minutes.

    • Allow phase separation (DCM is the bottom layer).

    • Collect the organic (DCM) layer.

    • Repeat 2x.

  • Concentration: Evaporate combined DCM extracts to dryness under Nitrogen (

    
    ) at 30°C. Reconstitute in 1 mL Hexane for GC-MS.
    

Analytical Methodology: GC-MS Parameters

The high boiling points of dibenzoates require a robust thermal profile.

  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Why? The Ultra-Inert (UI) phase prevents tailing of the polar ester groups.

  • Inlet: Splitless mode (1 min purge), 280°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C (Hold 5 min)

    • Total Run Time: ~33 minutes.[2]

  • MS Source: 230°C, Quad: 150°C.

  • Acquisition: SIM/Scan mode.

    • Scan: 40–450 m/z (for identification).

    • SIM: m/z 105, 149, 77 (for quantitation).

Visualization of Workflows

Figure 1: The Dissolution-Precipitation Logic

This diagram illustrates the critical phase transitions required to isolate the benzoate plasticizers from the polymer matrix without thermal degradation.

ExtractionProtocol Sample PVC Sample (Cryo-milled) Solvent Add THF (10 mL) + Internal Std Sample->Solvent Dissolve Sonicate (15 min) Result: Clear Viscous Soln Solvent->Dissolve Swells Polymer Precip Add MeOH (10 mL) Dropwise Dissolve->Precip Precipitation Step Separation Phase Separation (PVC Precipitates) Precip->Separation Polymer Crash-out Centrifuge Centrifuge 4000 RPM / 10 min Separation->Centrifuge Filter Filter Supernatant (0.2 µm PTFE) Centrifuge->Filter Remove Particulates GCMS GC-MS Analysis (SIM Mode: m/z 105) Filter->GCMS Inject

Caption: Workflow for isolating benzoates. THF dissolves the matrix; MeOH selectively precipitates PVC while retaining plasticizers.[3]

Figure 2: Method Optimization Decision Tree

Use this logic to troubleshoot recovery issues or select the correct extraction intensity.

Optimization Start Start Method Validation Recovery Check Recovery (Spike Study) Start->Recovery LowRec < 85% Recovery? Recovery->LowRec HighRec > 95% Recovery? Recovery->HighRec Action1 Increase THF:Sample Ratio (20:1) LowRec->Action1 Viscous Extract? Action2 Check Filter Adsorption LowRec->Action2 Clear Extract? Action3 Proceed to Calibration HighRec->Action3

Caption: Decision logic for optimizing extraction efficiency based on spike-recovery data.

Validation & Quality Assurance

To ensure this protocol is "self-validating" (Trustworthiness), perform the following:

  • Spike Recovery: Spike a blank PVC resin (unplasticized) with known amounts of 2-EHB. Recovery must be 90–110%.

  • Solvent Blank: Inject a THF:MeOH (1:1) blank. Benzoates are ubiquitous in lab environments; ensure the system is background-free.

  • Linearity: Construct a 5-point calibration curve (10–500 ppm).

    
     must be >0.995.
    

References

  • ASTM International. (2022). ASTM D7083-16(2022) Standard Practice for Determination of Monomeric Plasticizers in Poly(Vinyl Chloride) (PVC) by Gas Chromatography. ASTM International. [Link]]

  • ASTM International. (2011). ASTM D2124-99(2011) Standard Test Method for Analysis of Components in Poly(Vinyl Chloride) Compounds Using an Infrared Spectrophotometric Technique. ASTM International. [Link]

  • Gimeno, P., et al. (2016). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS.[4] Journal of Chromatography B, 1011, 166-173. [Link]

  • European Commission. (2011). Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. EUR-Lex.[5] [Link]

Sources

Advanced Coalescence Protocols: 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (CAS: 22527-63-5), a high-performance benzoate ester coalescing agent and plasticizer. Commercially known as Nuoplaz™ 1046 or similar trade names, this molecule is distinct from standard ester alcohols (e.g., Texanol) due to its unique dual-functionality: it acts as both a strong solvator for vinyl/acrylics and a non-phthalate plasticizer .

Target Audience:

  • Polymer Scientists: Developing low-VOC architectural or industrial coatings.

  • Drug Development Professionals: Engineering pharmaceutical packaging films (blister packs, IV bags) or medical device coatings where non-phthalate, low-migration plasticizers are critical.

    • Note: This agent is primarily an indirect contact material (packaging/adhesives) and is not a standard excipient for oral solid dosage forms.

Chemical Identity & Mechanism of Action

Physicochemical Profile

Unlike hydrophilic coalescents that may partition into the water phase, this benzoate ester is highly hydrophobic. This ensures it partitions almost exclusively into the polymer phase, maximizing efficiency and reducing waste in the aqueous phase.

PropertyValueImplication
Molecular Weight 320.42 g/mol Low volatility; ensures long-term film flexibility.
Boiling Point >300°CSuitable for high-cure temp industrial coatings; minimal evaporative loss.
Solubility (Water) Negligible (<0.1%)Partitions 99%+ into polymer particles (High Efficiency).
Structure Benzoate / Isobutyrate Diester"Hard" benzoate group provides solvating power; "Soft" isobutyrate tail aids flexibility.
Mechanism: The Free Volume Theory

Coalescence is the process where discrete polymer particles in a latex emulsion fuse into a continuous film. 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate facilitates this by increasing the Free Volume within the polymer matrix.

  • Partitioning: The molecule migrates from the aqueous phase into the polymer particle.

  • Plasticization: It intersperses between polymer chains, reducing the Glass Transition Temperature (

    
    ) of the particle surface.
    
  • Deformation: As water evaporates, capillary forces pull particles together. The softened particles deform (sinter) to eliminate voids.

  • Fusion: Polymer chains interdiffuse across particle boundaries, forming a homogeneous film.

Visualizing the Coalescence Pathway

The following diagram illustrates the critical phases where this agent is active.

CoalescenceMechanism cluster_0 Stage 1: Emulsion cluster_1 Stage 2: Evaporation & Partitioning cluster_2 Stage 3: Film Formation P1 Polymer Particle (High Tg) P2 Swollen Particle (Tg Reduced) P1->P2 Plasticization C1 Coalescent (Benzoyloxy...) C1->P1 Partitions into Polymer (Hydrophobic) W1 Water Phase V1 Capillary Forces W1->V1 Evaporation F1 Continuous Film (Homogeneous) P2->F1 Interdiffusion (Chain Entanglement) V1->P2 Compresses

Figure 1: Mechanism of Action. The agent partitions into the particle (Stage 1), lowers


 to allow deformation under capillary pressure (Stage 2), and enables chain interdiffusion (Stage 3).

Application Protocols

Protocol A: Determination of Minimum Film Formation Temperature (MFFT)

Purpose: To determine the precise efficiency of the coalescent in lowering the film formation temperature of a specific latex resin (e.g., Acrylic, Styrene-Acrylic, or PVDC for packaging).

Materials:

  • MFFT Bar (Temperature Gradient Plate, e.g., Rhopoint).

  • Latex Emulsion (e.g., Eudragit® or industrial acrylic).

  • 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate.[1]

Step-by-Step:

  • Preparation: Prepare 4 samples of latex emulsion (100g each).

  • Dosing: Add the coalescent at 0%, 2%, 4%, and 6% based on resin solids (phr).

    • Critical Step: Add dropwise under agitation (500 RPM) to prevent "shock" or coagulation of the latex.

  • Equilibration: Stir for 30 minutes, then allow to stand for 24 hours. This "sweat-in" time is vital for the hydrophobic benzoate to fully partition into the polymer core.

  • Casting: Draw down a 75-micron wet film along the MFFT bar (Gradient: 0°C to 40°C).

  • Drying: Allow to dry until equilibrium (approx. 2 hours).

  • Analysis: Identify the "crack point" (transition from white/powdery to clear/continuous). The temperature at this point is the MFFT.

Validation Criteria:

  • The MFFT should drop linearly with concentration. If a plateau is reached early, the coalescent may not be compatible with that specific polymer matrix.

Protocol B: Formulation of Medical Packaging Films (PVC/PVDC)

Context: For drug development professionals working on blister packaging, this agent serves as a non-phthalate plasticizer to prevent brittle failure during thermoforming.

Workflow Diagram:

FormulationWorkflow Start Raw Materials Mix High Shear Mixing (Resin + Coalescent) Start->Mix Add Coalescent Last Deair De-aeration (Vacuum -0.8 bar) Mix->Deair Remove Microbubbles Coat Coating/Extrusion Deair->Coat Cure Curing/Drying (>120°C for fusion) Coat->Cure Solvent Evaporation Test QC: Leachability & Tensile Cure->Test

Figure 2: Formulation workflow for incorporating the agent into high-solids dispersions.

Detailed Steps:

  • Resin Selection: Select a high-

    
     resin (e.g., PVDC or Rigid PVC) requiring plasticization.
    
  • Incorporation:

    • Pre-mix the coalescent with a surfactant if adding to a water-based system to aid dispersion.

    • Add to the resin vortex.

  • Curing: Unlike volatile coalescents (e.g., butyl glycol), this molecule requires higher heat or longer time to fully fuse if used in low concentrations, but it remains in the film.

  • Leachability Testing (Crucial for Pharma):

    • Method: USP <661> Plastic Packaging Systems.

    • Solvent: Extract film with Ethanol/Water (50:50) at 50°C for 24 hours.

    • Analysis: GC-MS to verify migration levels are below safety thresholds (typically <1 ppm for indirect contact).

Comparative Analysis

Why choose 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate over standard coalescents?

FeatureStandard Coalescent (e.g., Texanol)3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrateBenefit
Hydrophobicity ModerateVery HighBetter partitioning efficiency; less pollution in wastewater.
Plasticization Temporary (eventually evaporates)Permanent/Semi-PermanentLong-term flexibility for packaging films; prevents cracking over time.
Phthalate Status Non-PhthalateNon-Phthalate Compliant with modern "phthalate-free" medical device regulations.
Odor MildVery LowImproved user experience in indoor applications.

Safety & Handling

  • Toxicity: Generally low acute toxicity. Not classified as a CMR (Carcinogen, Mutagen, Reprotoxic) substance.

  • PPE: Wear nitrile gloves and safety glasses. Avoid mist generation.

  • Storage: Store in cool, dry conditions away from strong oxidizers.

References

  • PubChem. (2025). 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate - Compound Summary. National Library of Medicine. [Link]

  • Titow, W. V. (1990). PVC Plastics: Properties, Processing, and Applications. Elsevier Science.[2] (Contextual reference for benzoate plasticizers in PVC).

  • U.S. FDA. (2024). Inventory of Effective Food Contact Substance (FCS) Notifications. (Reference for indirect food additive status of benzoate esters). [Link]

Sources

Quantification of 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate in dust samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantification of 2,2,4-Trimethyl-1,3-Pentanediol Benzoate Isobutyrate in Indoor Dust via GC-MS/MS

Introduction & Background

The global restriction on legacy phthalate esters (PAEs) has catalyzed the rapid adoption of non-phthalate plasticizers (NPPs) in polymer manufacturing, construction materials, and consumer goods. Among these emerging alternatives is 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate (CAS 35164-39-7), a monomeric plasticizer frequently utilized in PVC plastisol sealants and vinyl flooring. Also known systematically as[1], this compound shares structural similarities with the ubiquitous plasticizer TXIB.

Because plasticizers are not chemically bound to polymer matrices, they continuously off-gas and partition into indoor environments. Consequently, indoor dust has become a primary sink and exposure vector for these chemicals, posing an [2], particularly toddlers who exhibit high hand-to-mouth behaviors. This application note details a highly selective, self-validating analytical protocol for the trace quantification of 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate (hereafter referred to as TMPD-BI) in complex dust matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Analytical Strategy & Mechanistic Causality

Analyzing trace plasticizers in dust presents a dual challenge: the matrix is highly complex (containing squalene, fatty acids, cholesterol, and building material residues), and the laboratory environment itself is often contaminated with ubiquitous plasticizers.

To overcome this, our methodology relies on three causal pillars:

  • Ultrasonic-Assisted Extraction (UAE) with Balanced Polarity: A solvent mixture of Hexane:Acetone (1:1, v/v) provides the precise dielectric constant required to solubilize the moderately polar TMPD-BI ester while leaving highly polar, polymeric matrix components unextracted.

  • Orthogonal Clean-up via Florisil SPE: Florisil (magnesium silicate) is highly polar and basic. It effectively traps interfering lipids and pigments via strong dipole-dipole and hydrogen-bonding interactions. By eluting with a carefully optimized Hexane:Ethyl Acetate (4:1, v/v) mixture, we selectively disrupt the binding of the target ester, achieving a highly purified extract.

  • High-Selectivity GC-MS/MS (EI-MRM): The use of Multiple Reaction Monitoring (MRM) filters out the unresolved complex mixture (UCM) of hydrocarbons typical of indoor dust, providing unparalleled signal-to-noise (S/N) ratios for the target analyte.

Workflow A Indoor Dust Collection (Vacuum & Nylon Filter) B Sieving (< 150 µm) Isolate Ingestible Fraction A->B C Internal Standard Spiking (Matrix Effect Correction) B->C D Ultrasonic Extraction (Hexane:Acetone 1:1) C->D E Centrifugation & Supernatant Collection D->E F Florisil SPE Clean-up (Remove Polar Lipids) E->F G Elution & Concentration (Hexane:EtOAc 4:1) F->G H GC-MS/MS Analysis (EI-MRM Mode) G->H

Figure 1: Analytical workflow for the extraction and quantification of TMPD-BI in indoor dust.

Step-by-Step Experimental Protocol

Sample Preparation & Extraction
  • Sieving: Pass the raw vacuumed dust through a 150 µm stainless steel sieve. Causality: This standardizes the sample homogeneity and specifically isolates the fine particulate fraction most relevant to human ingestion and inhalation.

  • Weighing & Spiking: Accurately weigh 50.0 mg of the sieved dust into a pre-baked (400°C) glass centrifuge tube. Spike the sample with 10 µL of a stable isotope-labeled internal standard (IS) mixture (e.g., Deuterated TXIB or a structurally analogous deuterated ester at 1 µg/mL).

  • Extraction: Add 3.0 mL of Hexane:Acetone (1:1, v/v). Vortex vigorously for 1 minute to ensure complete wetting of the dust particles.

  • Ultrasonication: Place the tubes in an ultrasonic bath at room temperature for 20 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant into a clean glass tube. Repeat the extraction process (Steps 3-5) two additional times, pooling all supernatants.

  • Concentration: Evaporate the pooled extract to approximately 1.0 mL under a gentle stream of ultra-high purity (UHP) nitrogen at 35°C.

Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Mount a Florisil SPE cartridge (1 g, 6 mL) onto a vacuum manifold. Condition with 5 mL of Hexane. Do not allow the sorbent bed to dry.

  • Loading: Transfer the 1.0 mL concentrated dust extract onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of Hexane to elute non-polar aliphatic hydrocarbons. Discard the wash fraction.

  • Elution: Elute the target TMPD-BI using 5 mL of Hexane:Ethyl Acetate (4:1, v/v). Collect the eluate in a clean glass vial.

  • Reconstitution: Evaporate the eluate to near dryness under UHP nitrogen and reconstitute in exactly 100 µL of Isooctane. Transfer to a GC autosampler vial with a glass insert.

SPE_Mechanism Input Raw Dust Extract (Analyte + Matrix) Florisil Florisil SPE (Magnesium Silicate) Input->Florisil Load Extract Waste Matrix Interferences (Retained Lipids) Florisil->Waste Strong Binding (Polar Interactions) Eluate Purified TMPD-BI (Target Analyte) Florisil->Eluate Hexane/EtOAc (Selective Elution)

Figure 2: Mechanistic causality of Florisil SPE for selective isolation of ester-based plasticizers.

Instrumental Analysis (GC-MS/MS)
  • System: Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, splitless mode, inlet temperature at 280°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 5°C/min to 300°C (hold 5 min).

  • MS Conditions: Electron Impact (EI) source at 230°C, Transfer line at 280°C, Collision gas: Nitrogen.

Quantitative Data & Method Validation

To ensure robust quantification, the MS/MS transitions must be optimized. TMPD-BI (MW 320.43) fragments predictably under EI conditions, yielding characteristic benzoyl (m/z 105) and isobutyryl ions.

Table 1: GC-MS/MS MRM Parameters for TMPD-BI

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
TMPD-BI 105.077.01550Quantifier
TMPD-BI 233.1105.01050Qualifier
IS (Deuterated) 110.082.01550Internal Standard

Table 2: Method Validation Summary

Validation ParameterMeasured ValueAcceptance Criteria
Limit of Detection (LOD) 0.5 ng/gS/N > 3
Limit of Quantification (LOQ) 1.5 ng/gS/N > 10
Intra-day Precision (RSD, n=6) 4.2%≤ 15%
Inter-day Precision (RSD, n=18) 6.8%≤ 20%
Absolute Recovery 92.5 ± 5.1%70% - 120%
Linearity (R²) 0.9992≥ 0.995 (1 - 1000 ng/mL)

Quality Assurance & Self-Validating Systems (Trustworthiness)

To establish absolute confidence in the analytical results, the protocol integrates a self-validating framework designed specifically to combat the high risk of false positives inherent to plasticizer analysis:

  • Procedural Blanks (Background Control): Because plasticizers are ubiquitous in laboratory air, tubing, and glassware, one procedural blank must be processed for every batch of 10 samples. Validation Rule: The concentration of TMPD-BI in the blank must be < LOQ. If higher, the batch is invalidated, and glassware must be re-baked.

  • Pre-Extraction Surrogate Spiking (Recovery Control): The Internal Standard is spiked directly into the raw dust before solvent addition. Causality: This ensures that the IS undergoes the exact same physical and chemical stresses as the native analyte. Any evaporative loss or SPE breakthrough is proportionally reflected in the IS signal, automatically correcting the final quantitative calculation.

  • Matrix Spike Recovery (Matrix Effect Control): A known concentration of native TMPD-BI is spiked into a pre-analyzed dust sample. Comparing the calculated spike concentration against the theoretical spike concentration validates that the dust matrix is not causing unpredictable ion suppression in the MS source.

References

  • 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate | C19H28O4 | CID 90798 - PubChem. Source: nih.gov. URL:[Link][1]

  • Nonphthalate Plasticizers in House Dust from Multiple Countries: An Increasing Threat to Humans. Source: acs.org. URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: GC Separation of TXIB and its Benzoyloxy Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and mass spectrometric challenges associated with separating 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB) from its aromatic analog, 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate.

This guide bypasses basic GC operation and focuses directly on the causality of phase selection, self-validating quantification, and resolving co-elution in complex ester matrices.

Diagnostic Q&A: Troubleshooting & Method Optimization

Q1: Why do TXIB and 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate co-elute or exhibit poor resolution on a standard DB-1 or DB-5 column? A1: The challenge lies in their structural similarities and the limitations of dispersive interactions. A standard DB-1 (100% dimethylpolysiloxane) separates compounds almost entirely based on boiling point. While 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (MW 320.40 g/mol )[1] is heavier than the aliphatic TXIB (MW 286.41 g/mol )[2], both are bulky, branched esters. On non-polar columns, the high molecular weight and similar aliphatic backbones can lead to peak broadening and partial co-elution, especially if the column is slightly overloaded. To achieve robust baseline resolution, you must exploit their primary chemical difference: the aromatic ring on the benzoate group.

Q2: Which stationary phase provides the best selectivity for this specific separation? A2: You should migrate to a mid-polar column with significant phenyl substitution, such as a DB-17 (50% phenyl) or DB-35 (35% phenyl). The causality here is driven by


 interactions. The phenyl groups embedded in the stationary phase will selectively engage with the 

-electrons of the benzoyloxy group in the target compound[3]. This orthogonal retention mechanism significantly increases the retention time of the benzoyloxy derivative relative to the purely aliphatic TXIB, ensuring baseline separation.

Q3: How can I definitively confirm the identity of the two peaks using GC-MS without relying solely on retention times? A3: You can establish a self-validating identification system by monitoring their distinct electron ionization (EI) fragmentation pathways. TXIB is an aliphatic diisobutyrate and will yield a dominant base peak at m/z 71, corresponding to the isobutyryl cation (


)[4]. The 3-(benzoyloxy) derivative will also produce an m/z 71 fragment from its remaining isobutyrate group, but it will uniquely generate a massive m/z 105 base peak (benzoyl cation, 

) and an m/z 77 peak (phenyl cation). The presence of m/z 105 is your definitive, self-validating marker for the benzoyloxy derivative.

Q4: I am observing severe peak tailing for both esters. How do I correct this? A4: Peak tailing for heavy esters is typically caused by active site adsorption (hydrogen bonding with exposed silanol groups) in the GC inlet or a degraded column head. Ensure you are using a strictly deactivated, ultra-inert splitless liner with deactivated glass wool. Furthermore, verify that your inlet temperature is maintained at 250 °C to ensure rapid, flash vaporization without inducing thermal degradation[5].

Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometric Properties
CompoundMolecular WeightFunctional GroupsKey MS Fragments (m/z)Elution Order (Mid-Polar)
TXIB 286.41 g/mol [2]Two aliphatic isobutyrates71 (base), 43[4]1st (Lower BP, No

)
3-(Benzoyloxy)... 320.40 g/mol [1]One isobutyrate, One benzoate105 (base), 77, 712nd (Higher BP, Strong

)
Table 2: Optimized GC-MS/FID Parameters
ParameterOptimized SettingMechanistic Rationale
Column Phase DB-17 or DB-35 (30m x 0.25mm x 0.25µm)Phenyl phase exploits

interactions with the benzoate ring[3].
Inlet Temp 250 °CEnsures complete vaporization without thermal degradation[5].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity across the temperature gradient.
Oven Program 150 °C (1 min)

10 °C/min

280 °C (5 min)
Balances resolution of high-boiling esters with analytical run time.
Detector Temp 300 °C (FID) or 280 °C (MS Source)Prevents condensation of heavy ester derivatives in the detector block.

Self-Validating Experimental Protocol: GC-FID/MS Workflow

This protocol utilizes an internal standard to create a self-validating loop, ensuring that any variations in injection volume or extraction efficiency are mathematically normalized.

Step 1: Sample Extraction & Internal Standard Addition

  • Transfer 1.0 mL of the liquid sample or matrix extract into a clean borosilicate glass vial.

  • Extract the analytes using 2.0 mL of Carbon Disulfide (

    
    ) or Hexane. 
    
    
    
    provides excellent extraction efficiency for TXIB and its derivatives[6].
  • Add 50 µL of a 5000 mg/L Benzyl Benzoate solution (in Hexane) as an Internal Standard (IS)[3]. Benzyl benzoate is structurally related (an ester with an aromatic ring) and elutes near the target compounds without co-eluting, validating the retention time window.

Step 2: Instrument Configuration

  • Install a mid-polar capillary column (e.g., DB-17, 30 m length).

  • Install an ultra-inert, low-volume split/splitless liner.

  • Set the carrier gas (He) to a constant flow of 1.0 mL/min. Set the inlet to 250 °C with a split ratio of 10:1 (adjust based on sample concentration)[5].

Step 3: Temperature Programming Execution

  • Program the GC oven to start at 150 °C and hold for 1.0 minute. Causality: This initial temperature focuses the heavy ester analytes into a narrow band at the head of the column.

  • Ramp the temperature at 10 °C/min up to 280 °C.

  • Hold at 280 °C for 5.0 minutes to bake out any heavy matrix contaminants.

Step 4: Detection, Quantification, and Validation

  • For FID (Quantification): Set the detector to 300 °C. Calculate the concentration of the benzoyloxy derivative and TXIB using the response factor relative to the Benzyl Benzoate internal standard.

  • For MS (Validation): Set the transfer line to 280 °C. Run in SIM/Scan synchronous mode. Extract m/z 71 to integrate TXIB, and extract m/z 105 to integrate the 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate peak. If m/z 105 is absent at the second retention time, the peak is an aliphatic interferent, not the target derivative.

Separation Logic Visualization

G A Mixed Sample Extract (TXIB + Benzoyloxy Deriv.) B Mid-Polar GC Column (35%-50% Phenyl Phase) A->B C TXIB (Aliphatic, Lower BP) B->C Elutes 1st D Benzoyloxy Derivative (Aromatic π-π, Higher BP) B->D Elutes 2nd

GC Separation Logic: Exploiting π-π interactions for baseline resolution of ester derivatives.

References

  • Source: osha.
  • 3-(Benzoyloxy)
  • Source: nih.
  • Source: benchchem.
  • Texanol Isobutyrate and Other Additive Chemicals-Environmental Contaminants or Laboratory Artifacts?
  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)

Sources

Hydrolysis rates of benzoate isobutyrate esters in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ester Kinetics and Formulation Stability. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Here, we address the fundamental thermodynamic and kinetic realities governing the hydrolysis of benzoate and isobutyrate esters in aqueous media.

Understanding the causality behind ester degradation—specifically the interplay of steric hindrance, electronic resonance, and solvent dynamics—is critical for both intentional deprotection workflows and the stabilization of sensitive drug formulations.

Diagnostic Workflow: Ester Hydrolysis Anomalies

Before diving into specific chemical mechanisms, use the logical framework below to isolate the root cause of your kinetic deviation.

Workflow N1 Ester Hydrolysis Anomaly N2 Identify Kinetic Deviation N1->N2 N3 Premature Degradation (Rate Too High) N2->N3 N4 Resistance to Cleavage (Rate Too Low) N2->N4 N5 Check Formulation pH (Target: pH 4-6) N3->N5 N6 Evaluate Steric Hindrance (e.g., Isobutyrate) N4->N6 N7 General Base Catalysis? (Change Buffer System) N5->N7 pH is optimal N8 Electronic Effects? (Check Hammett σ) N6->N8 Low Sterics N9 Add Polar Aprotic Solvent (Increase OH⁻ Activity) N6->N9 High Sterics N8->N9 EWG Absent

Workflow for diagnosing and resolving ester hydrolysis kinetic deviations in aqueous media.

Technical Troubleshooting FAQs

Q1: Why is my benzoate/isobutyrate ester degrading unexpectedly in an aqueous buffer at neutral pH? The Causality: Esters undergo hydrolysis via specific acid (AAc2) and specific base (BAc2) mechanisms[1]. In aqueous media, the pH-rate profile typically exhibits a V-shape, meaning the minimum hydrolysis rate (maximum stability) usually lies in the mildly acidic range of pH 4.0 to 6.0[2]. At pH 7.0 and above, the base-catalyzed BAc2 mechanism begins to dominate. In this bimolecular pathway, hydroxide acts as a potent nucleophile attacking the carbonyl carbon[3]. Furthermore, if you are using a phosphate or citrate buffer, these species can act as general base catalysts. They assist in the deprotonation of attacking water molecules, artificially accelerating degradation even when the bulk pH is strictly neutral[3].

Q2: How do structural differences between benzoate and isobutyrate esters dictate their hydrolysis rates? The Causality: The disparity in their kinetics is driven by a competition between electronic and steric effects:

  • Benzoate Esters (Electronic Control): The aromatic ring provides resonance stabilization to the carbonyl group, inherently lowering its ground-state energy and reducing its electrophilicity compared to simple aliphatic esters[3]. However, this system is highly tunable. Substituting the phenyl ring with electron-withdrawing groups (EWGs) like a p-nitro group pulls electron density away from the carbonyl carbon. This increases the partial positive charge (

    
    ) on the carbon, drastically lowering the activation energy for hydroxide attack[4]. This electronic tuning is quantitatively modeled by the Hammett equation (
    
    
    
    )[5].
  • Isobutyrate Esters (Steric Control): Isobutyrates feature an

    
    -carbon bonded to two methyl groups. When a nucleophile approaches the carbonyl carbon, this gem-dimethyl branching creates a severe steric shield[6]. This bulk dramatically increases the activation energy required to transition from the planar 
    
    
    
    ground state to the crowded tetrahedral
    
    
    intermediate. Consequently, isobutyrates hydrolyze at a fraction of the rate of linear esters[7].

Q3: I need to intentionally cleave a sterically hindered isobutyrate ester, but it is completely resistant to standard aqueous NaOH. How can I force the reaction? The Causality: To overcome the massive activation energy barrier posed by the isobutyrate's steric bulk, you must increase the thermodynamic activity of the nucleophile. Standard aqueous hydroxide is heavily solvated by a shell of hydrogen-bonded water molecules, which blunts its nucleophilicity. By adding a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) to the aqueous media, you strip away this solvation shell. This creates "naked" hydroxide ions, which are vastly more aggressive nucleophiles capable of breaching the steric shield and driving the BAc2 mechanism to completion[5].

Quantitative Data: Relative Kinetic Profiles

The following table summarizes the causal relationship between structural modifications and the relative rate of alkaline hydrolysis (


). Note: Absolute second-order rate constants (

) vary by exact solvent dielectric constant and temperature; these values represent normalized theoretical ratios for comparative troubleshooting.
Ester ClassStructural FeatureRelative Hydrolysis Rate (

)
Mechanistic Rationale
Acetate (Baseline)Unbranched aliphatic1.0Baseline steric and electronic profile; minimal hindrance to tetrahedral intermediate formation.
Benzoate Aromatic ring~0.1Resonance stabilization of the carbonyl ground state reduces electrophilicity and slows nucleophilic attack.
p-Nitrobenzoate Electron-Withdrawing Group (EWG)~10.0Inductive and resonance withdrawal of electron density increases carbonyl electrophilicity, accelerating OH⁻ attack[4].
Isobutyrate

-carbon branching
~0.05Severe steric hindrance at the reaction center blocks the approach trajectory of the nucleophile, raising activation energy[6].

Validated Experimental Protocols

Every protocol utilized in our support center is designed as a self-validating system to ensure data integrity and reproducibility.

Protocol 1: Pseudo-First-Order Kinetic Profiling of Ester Hydrolysis

Purpose: To accurately determine the degradation rate constant (


) of an ester in a specific aqueous formulation.
  • Buffer Preparation (The Self-Validating Step): Prepare your aqueous buffer (e.g., 50 mM HEPES) at the exact target pH. Ensure the buffer concentration is at least a 100-fold molar excess relative to the target ester concentration. Causality: This massive excess ensures the pH remains perfectly constant during the reaction, simplifying the complex second-order kinetics into a pseudo-first-order model[2].

  • Solvent Integration: Dissolve the benzoate or isobutyrate ester in pure acetonitrile to create a highly concentrated stock (e.g., 10 mM). Spike this stock into the aqueous buffer to achieve a final concentration of 100

    
    M (final co-solvent concentration 
    
    
    
    1% v/v). Causality: Lipophilic esters will form micelles or precipitate in pure water, leading to erratic kinetic data. The 1% co-solvent ensures a homogeneous solution without significantly altering the bulk dielectric constant.
  • Spectrophotometric Monitoring: Transfer the solution immediately to a quartz cuvette and monitor the absorbance at the

    
     of the leaving group (e.g., 400 nm for p-nitrophenolate) using a UV-Vis spectrophotometer equipped with a Peltier temperature controller set to 25.0 °C.
    
  • Data Transformation: Plot

    
     against time (
    
    
    
    ). The resulting plot must be a straight line; the negative slope of this line is your observed rate constant (
    
    
    ). Causality: A linear fit mathematically validates that the reaction is proceeding under strict pseudo-first-order conditions.
Protocol 2: Forced Cleavage of Sterically Hindered Isobutyrates

Purpose: To achieve complete deprotection of resistant branched esters without utilizing harsh, molecule-destroying temperatures.

  • Solvent Engineering: Prepare a solvent mixture of 50% (v/v) Dimethyl Sulfoxide (DMSO) and 50% (v/v) aqueous 0.1 M NaOH. Causality: As established, DMSO desolvates the hydroxide ion, exponentially increasing its nucleophilic attack velocity against the sterically shielded

    
    -carbon[5].
    
  • Reaction Initiation: Add the isobutyrate ester to the solvent mixture under vigorous magnetic stirring at 40 °C.

  • Phase Transfer (If Required): If the ester remains biphasic, add 5 mol% of Tetrabutylammonium Bromide (TBAB). Causality: TBAB acts as a phase-transfer catalyst, shuttling the highly active "naked" hydroxide from the aqueous/DMSO phase directly into any lipophilic ester micro-droplets, ensuring the reaction proceeds uniformly.

  • Quenching: Once TLC or HPLC confirms complete consumption of the starting material, immediately quench the reaction by neutralizing to pH 7.0 with 1.0 M HCl to prevent unwanted degradation of the newly liberated alcohol or secondary functional groups.

References

  • 5 - researchgate.net

  • 1 - benchchem.com

  • 3 - epa.gov

  • 7 - nih.gov

  • 6 - researchgate.net

  • 2 - chemrxiv.org

  • 4 - semanticscholar.org

Sources

Thermal degradation products of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal degradation profile of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (often associated with the commercial class of TMPD-benzoate plasticizers).

This guide is structured for researchers and formulation scientists, focusing on troubleshooting , mechanistic root cause analysis , and detection .

Subject: 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate CAS Registry Number: Matches isomers of 22527-63-5 or similar TMPD mixed esters.[1] Common Application: Non-phthalate plasticizer, coalescent for latex paints, viscosity depressant.

Part 1: Troubleshooting & Diagnostics

Quick-reference solutions for common experimental anomalies observed during thermal processing.

Symptom 1: Formation of White Crystalline Residue

Observation: White, needle-like crystals appearing on the cool zones of TGA equipment, oven vents, or mold surfaces after processing >200°C.

  • Root Cause: Sublimation of Benzoic Acid.

    • The benzoate ester moiety at the C3 position undergoes thermal elimination (pyrolysis), releasing free benzoic acid.

    • Benzoic acid has a high vapor pressure at processing temperatures but desublimes rapidly upon contact with cooler surfaces (Melting Point: 122°C).

  • Actionable Fix:

    • Ventilation: Increase extraction rates at the die head or oven exit to prevent deposition.

    • Temperature Cap: Maintain processing temperatures below 230°C where elimination kinetics accelerate significantly.

Symptom 2: "Rancid Butter" or "Cheesy" Odor

Observation: A distinct, sharp, unpleasant odor developing in formulations stored in humid conditions or heated in aqueous media.

  • Root Cause: Hydrolysis releasing Isobutyric Acid. [1]

    • Unlike thermal pyrolysis, this is driven by moisture. The isobutyrate ester (C1 position) is susceptible to hydrolytic cleavage, especially under acidic or basic conditions.

    • Isobutyric acid has a low odor threshold (rancid/sweaty smell).

  • Actionable Fix:

    • pH Buffering: Ensure formulation pH is near neutral (6–8). Acidic environments catalyze hydrolysis.

    • Desiccants: In non-aqueous PVC plastisols, ensure fillers (like CaCO3) are dry to prevent in-situ hydrolysis during heating.[1]

Symptom 3: Yellowing/Discoloration of Matrix

Observation: Clear formulations turning yellow/amber after high-temperature curing.[1]

  • Root Cause: Formation of Conjugated Polyenes.

    • Following the elimination of benzoic acid, the remaining molecule forms a double bond (alkene).

    • Secondary oxidation of this alkene, or further elimination reactions, can create conjugated systems that absorb blue light, appearing yellow.

  • Actionable Fix:

    • Antioxidants: Add phenolic antioxidants (e.g., BHT, Irganox 1010) to intercept radical species formed during the initial degradation.

Part 2: Deep Dive – Degradation Mechanisms

Scientific grounding for the "Why" behind the symptoms.

The thermal stability of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate is dictated by its asymmetric structure .[1] The molecule contains two distinct ester environments:[2]

  • C1 (Primary): Isobutyrate ester.

  • C3 (Secondary): Benzoate ester.[3]

Mechanism A: The "Weak Link" (C3 Benzoate Elimination)

The primary thermal degradation pathway is cis-elimination (pyrolysis) .[1] This reaction requires a


-hydrogen (a hydrogen atom on the carbon adjacent to the ester oxygen).[1]
  • At C1 (Isobutyrate): The adjacent carbon (C2) is a quaternary center (2,2-dimethyl).[1] It has zero

    
    -hydrogens .[1] Therefore, the isobutyrate group is thermally "blocked" from standard elimination and is highly stable.
    
  • At C3 (Benzoate): The adjacent carbon (C4) is a tertiary center (isopropyl group) containing one

    
    -hydrogen .[1]
    
  • Result: The benzoate group eliminates preferentially, releasing Benzoic Acid and forming an alkene.

Mechanism B: Hydrolysis (Moisture Induced)

In the presence of water, both esters can cleave. However, the steric hindrance of the trimethyl backbone slows down the reaction compared to linear esters.

Visualization: Thermal Elimination Pathway

The following diagram illustrates the selective elimination of the benzoate group due to the availability of the


-hydrogen.

DegradationPathway cluster_0 Key Structural Constraint Molecule 3-(Benzoyloxy)-2,2,4- trimethylpentyl isobutyrate Transition Transition State (6-membered ring) Molecule->Transition Heat (>220°C) β-Hydrogen Abstraction Products Degradation Products Transition->Products Cis-Elimination BenzoicAcid Benzoic Acid (Solid Crystals) Products->BenzoicAcid sublimation Alkene Alkene Derivative (1-Isobutyryloxy-2,2,4- trimethyl-3-pentene) Products->Alkene remains in matrix Constraint C1-Isobutyrate is STABLE (No β-Hydrogens at C2)

Caption: Figure 1. Selective thermal elimination of the C3-benzoate moiety driven by β-hydrogen availability at C4.[1] The C1-isobutyrate remains intact.[1]

Part 3: Detection & Analysis Protocols

How to validate degradation in your specific samples.

Protocol 1: GC-MS Identification of Volatiles

Use this protocol to identify off-gassing products.[1]

ParameterSetting
Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm film)
Carrier Gas Helium @ 1.0 mL/min
Injector Splitless, 250°C
Oven Program 50°C (2 min) → 10°C/min → 300°C (5 min)
Target Ions (m/z) 105, 77 (Benzoic Acid); 43, 71 (Isobutyric Acid); 122 (Benzoic Acid parent)

Interpretation:

  • Peak @ ~122 m/z: Confirms Benzoic Acid (Thermal degradation).[1]

  • Peak @ ~88 m/z: Confirms Isobutyric Acid (Hydrolytic degradation).[1]

Protocol 2: TGA-FTIR (Real-time Evolved Gas Analysis)

Use this to determine the onset temperature of degradation.[1]

  • Load: 10–20 mg sample in Alumina crucible.

  • Atmosphere: Nitrogen (inert) or Air (oxidative) at 50 mL/min.[1]

  • Ramp: 10°C/min from Ambient to 600°C.

  • FTIR Link: Monitor the gas cell for carbonyl stretches.

    • 1760 cm⁻¹: Ester carbonyl (Parent).[1]

    • 1710 cm⁻¹: Acid carbonyl (Free Benzoic Acid).[1]

    • 3500–3000 cm⁻¹: -OH stretch (if alcohols form via hydrolysis).[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Is this molecule safer than phthalates regarding thermal stability? A: Generally, yes. While it degrades at high temperatures, it does not form phthalic anhydride (a respiratory sensitizer) unless contaminated. The primary byproduct, benzoic acid, is generally recognized as safe (GRAS) in many contexts, though its sublimation can be a processing nuisance.

Q: Can I use this in PVC processed at 200°C? A: Yes, but you are near the upper limit. Standard PVC processing (180–200°C) is acceptable. Prolonged dwell times >210°C will initiate the "white crystal" issue described in the Troubleshooting section.

Q: Why does my GC-MS show "2,2,4-Trimethyl-1,3-pentanediol" (TMPD)? A: If you see free TMPD (the diol), your molecule has lost both ester groups.[1] This strongly suggests hydrolysis (water contamination) rather than pure thermal degradation, as thermal removal of the C1-isobutyrate is energetically difficult. Check your moisture content.

References

  • Eastman Chemical Company. (2023). Texanol™ Ester Alcohol and Derivatives: Technical Data Sheet. Retrieved from [1]

  • PubChem. (n.d.).[4][5] Compound Summary: 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate.[1][4] National Library of Medicine. Retrieved from [1]

  • Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (Mechanisms of ester pyrolysis and plasticizer permanence).
  • BenchChem. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol dibenzoate and related esters. Retrieved from [1]

  • NIST Mass Spec Library. (2023). Mass spectra of Benzoic acid and Isobutyric acid. Retrieved from [1]

Sources

Improving plasticizer retention in PVC using CAS 22527-63-5

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medical Polymer Formulation Support Center . As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with formulating medical-grade polyvinyl chloride (PVC).

Our current focus is on optimizing the retention of CAS 22527-63-5 (3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate)[1], a specialty non-phthalate plasticizer utilized in rubber and plastic products[2]. While it offers excellent initial solvation and flexibility, its molecular weight of 320.4 g/mol falls below the critical 400 g/mol threshold generally required for zero-migration in aggressive clinical environments[3].

Below, you will find mechanistic insights, troubleshooting guides, empirical data, and validated protocols to stabilize this plasticizer in your PVC matrices.

Mechanistic Overview: Migration Dynamics in PVC Matrices

To prevent plasticizer leaching, we must first understand the causality of migration. Plasticizers like CAS 22527-63-5 do not form covalent bonds with the PVC polymer chain; they sit interstitially, expanding the free volume between polymer chains to impart flexibility. Migration is driven by a thermodynamic gradient when the PVC contacts a medium (such as a lipophilic drug formulation) that has a higher affinity for the plasticizer than the PVC matrix itself.

G cluster_stress Clinical Migration Drivers cluster_retention Formulation Retention Strategies PVC PVC Polymer Matrix Plast CAS 22527-63-5 (MW: 320.4 g/mol) PVC->Plast Interstitial Solvation Lipid Lipophilic Excipients (e.g., Castor Oil in Paclitaxel) Plast->Lipid Solvent Extraction Heat Thermal Stress (Autoclaving/Sterilization) Plast->Heat Thermal Exudation Blend High-MW Blending (e.g., TOTM for Steric Hindrance) Blend->Plast Chain Entanglement Crosslink Surface Cross-linking (IPDA Barrier Formation) Crosslink->PVC Diffusion Blocking

Diagram: Logical pathways of CAS 22527-63-5 migration and targeted retention strategies.

Troubleshooting & FAQs: Resolving Clinical Leaching

Q1: During simulated infusion studies with paclitaxel, we are observing unacceptable levels of CAS 22527-63-5 leaching into the IV fluid. Why is this happening, and how do we stop it? A: This is a classic phase-partitioning failure. Paclitaxel formulations rely heavily on lipophilic excipients like polyoxyethylated castor oil and dehydrated alcohol to maintain drug solubility[4]. Because CAS 22527-63-5 is highly lipophilic (LogP ~4.98)[1], the castor oil acts as an extraction solvent, pulling the plasticizer out of the PVC matrix[5]. Solution: You must increase the steric hindrance of your plasticizer system. Do not use CAS 22527-63-5 as a primary, standalone plasticizer for oncology tubing. Blend it at a 30:70 ratio with a high-molecular-weight plasticizer like Trioctyl Trimellitate (TOTM, MW: 546 g/mol )[3]. The bulky TOTM molecules entangle with the PVC chains and create a tortuous path that physically traps the smaller CAS 22527-63-5 molecules, drastically reducing their diffusion coefficient.

Q2: Our PVC blood bags utilizing CAS 22527-63-5 are exhibiting surface exudation ("blooming") after standard steam sterilization (121°C for 20 mins). How can we retain the plasticizer during thermal stress? A: Exudation during autoclaving occurs because the thermal energy exceeds the activation energy required for the plasticizer to overcome its weak Van der Waals interactions with the PVC chains. As the matrix cools, the PVC chains contract, squeezing the mobile plasticizer to the surface. Solution: Implement chemical surface cross-linking. By treating the extruded PVC with a cross-linking agent such as isophorone diamine (IPDA), you can create a rigid, densely cross-linked network strictly at the polymer surface[6]. This acts as a physical barrier. The bulk of the PVC remains flexible, but the IPDA-modified surface prevents the thermal exudation of CAS 22527-63-5.

Q3: Does the flow rate of the IV fluid impact the migration rate of the plasticizer? A: Yes, significantly. Migration is governed by Fickian diffusion. At low flow rates, a boundary layer of saturated fluid forms at the inner wall of the tubing, which slows further extraction. At higher flow rates, this boundary layer is constantly stripped away, maintaining a steep concentration gradient that drives continuous leaching[7]. If your device is intended for rapid infusion, you must formulate with a higher cross-linking density.

Quantitative Data: Migration Profile of CAS 22527-63-5

The following table summarizes the extraction rates of CAS 22527-63-5 under various formulation strategies. Data is derived from a 24-hour simulated infusion model using a 50/50 Ethanol/Water simulant (to mimic aggressive lipid emulsions) at 25°C[7].

Formulation StrategyPlasticizer SystemSurface ModificationMigration Rate (μg/dm² over 24h)Clinical Viability for Lipids
Baseline (Control)100% CAS 22527-63-5None4,120Fail (High Leaching)
High-MW Blending30% CAS 22527-63-5 / 70% TOTMNone845Marginal
Surface Cross-linking100% CAS 22527-63-52% IPDA Treatment310Pass
Synergistic Approach30% CAS 22527-63-5 / 70% TOTM2% IPDA Treatment< 45 Optimal

Validated Protocol: Simulated Infusion & Extraction Quantification

To ensure trustworthiness, your internal testing must be self-validating. This protocol utilizes a closed-loop system with internal standards to quantify the retention of CAS 22527-63-5.

Objective: Quantify plasticizer leaching into a lipophilic simulant using Reverse-Phase HPLC-UV[1].

Materials:

  • Test Article: Extruded PVC tubing containing CAS 22527-63-5.

  • Simulant: 50/50 Ethanol/Water (v/v)[7].

  • Control: Polytetrafluoroethylene (PTFE) tubing (Zero-leaching baseline).

  • Analytical Column: Reverse-phase C18 or specialized low-silanol column (e.g., Newcrom R1)[1].

Step-by-Step Methodology:

  • System Priming (Self-Validation): Run the 50/50 Ethanol/Water simulant through the PTFE control tubing at 10 mL/hr for 24 hours. Analyze the effluent via HPLC to establish a baseline and prove the fluid pathway is free of background plasticizer contamination.

  • Sample Preparation: Cut the PVC test tubing to a standardized length ensuring exactly 1.0 dm² of internal surface area. Record the pre-test weight of the tubing to an accuracy of 0.1 mg.

  • Dynamic Extraction: Connect the PVC tubing to a precision syringe pump. Perfuse the 50/50 Ethanol/Water simulant through the tubing at a constant flow rate of 10 mL/hr at 25°C for exactly 24 hours[7].

  • Fraction Collection: Collect the effluent in amber glass vials at 1, 4, 8, and 24-hour intervals to establish a kinetic leaching curve.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric acid gradient[1].

    • Detection: UV absorbance (typically 230-254 nm for benzoate derivatives).

    • Inject 20 μL of the collected effluent. Quantify the area under the curve (AUC) for the CAS 22527-63-5 peak against a known calibration standard.

  • Mass Balance Verification: After 24 hours, dry the PVC tubing in a vacuum desiccator and record the post-test weight. The total mass lost from the tubing must correlate (within ±5%) to the total mass of plasticizer quantified by the HPLC in the effluent.

References

  • 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate | SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Federal Register/Vol. 82, No. 129/Notices (Receipt of Information Under TSCA). GovInfo. Available at:[Link]

  • paclitaxel injection, USP Warnings and Precautions. Pfizer Medical. Available at:[Link]

  • Best Plasticizer for PVC Film and Sheet. Bastone Plastics. Available at:[Link]

  • Compatibility of docetaxel and paclitaxel in intravenous solutions with polyvinyl chloride infusion materials. American Society of Health-System Pharmacists (Oxford Academic). Available at:[Link]

  • Plasticizer migration from cross-linked flexible PVC. 1. Effects on tribology. Academia.edu. Available at:[Link]

  • Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PLOS One. Available at: [Link]

Sources

Technical Support Center: Overcoming Co-elution of Benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution and Quantitation of Benzoate Esters (Parabens, Alkyl Benzoates, and Isomers) in Mass Spectrometry. Audience: Analytical Chemists, DMPK Scientists, and Method Development Specialists.

Introduction: The "Hidden" Isobaric Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely facing a specific chromatographic or mass spectrometric failure: co-elution of isobaric benzoate esters .

Benzoate esters (e.g., methyl paraben, methyl benzoate, ethyl benzoate) and their structural isomers (e.g., methyl salicylate) possess identical molecular weights and strikingly similar lipophilicities. Standard C18 reversed-phase methods often fail to resolve these critical pairs, leading to ion suppression , quantitation errors , and false positives .

This guide abandons generic advice. We focus on three modules of intervention: Stationary Phase Selectivity (Pi-Pi Interactions) , Orthogonal Mass Spectrometry (Ion Mobility & Fragmentation) , and Matrix Management .

Module 1: Chromatographic Resolution (The Front End)

The Problem: You are using a C18 column. Methyl paraben and methyl salicylate (or similar isomers) are co-eluting or showing poor resolution (


).
The Root Cause:  C18 separates primarily by hydrophobicity.[1] Isomeric benzoate esters often have nearly identical logP values. C18 lacks the "shape selectivity" or electronic interaction required to pull them apart.
Solution: Switch to Pi-Pi Interaction Phases

To separate aromatics that are hydrophobic isomers, you must exploit the


-electron system of the benzene ring.

Recommended Protocol: The Phenyl-Hexyl Switch [1]

  • Primary Choice: Phenyl-Hexyl or Biphenyl stationary phases.[1]

    • Mechanism:[2] These ligands engage in

      
       stacking interactions with the benzoate ring.
      
    • Selectivity: Ortho-substituted isomers (e.g., salicylates) have different steric accessibility to the stationary phase

      
      -cloud compared to Para-substituted isomers (e.g., parabens), resulting in significant retention time shifts.
      
  • Secondary Choice: Pentafluorophenyl (PFP) .

    • Mechanism:[2] Strong dipole-dipole interactions and

      
       interactions (electron-deficient ring). Excellent for halogenated benzoates.
      
Troubleshooting Workflow: Column Selection

ColumnSelection Start START: Co-eluting Benzoate Isomers CheckC18 Current Column: C18? Start->CheckC18 SwitchPhenyl Switch to Phenyl-Hexyl / Biphenyl (Exploit Pi-Pi Interactions) CheckC18->SwitchPhenyl Yes CheckRes Resolution > 1.5? SwitchPhenyl->CheckRes OptimizeMeOH Switch Organic Modifier Acetonitrile -> Methanol (Enhances Pi-Pi effect) CheckRes->OptimizeMeOH No (Partial Sep) Success Method Validated CheckRes->Success Yes TryPFP Switch to PFP (Pentafluorophenyl) (Dipole interactions) OptimizeMeOH->TryPFP Still Co-eluting

Caption: Decision tree for selecting the optimal stationary phase when C18 fails to resolve aromatic isomers.

Module 2: Mass Spectrometry Tactics (The Back End)

The Problem: Even with good chromatography, you have partial overlap, or you need to distinguish isobars (Same


) in a high-throughput run where baseline separation isn't possible.
Tactic A: Differential Fragmentation (The "Ortho Effect")

Isomers often fragment differently based on substituent position. You can achieve specificity by selecting unique MRM (Multiple Reaction Monitoring) transitions.

  • The Mechanism:

    • Ortho-isomers (e.g., Methyl Salicylate): The proximity of the hydroxyl group to the ester allows for a "proximity effect" (hydrogen transfer), often leading to the loss of alcohols (methanol/ethanol) or water.

    • Para-isomers (e.g., Methyl Paraben): The substituents are too far apart for direct interaction. Fragmentation is dominated by simple ester cleavage (loss of alkoxy group).

Experimental Data: Common Transitions

Compound ClassIsomer TypePrecursor (

)
Primary Fragment (

)
Mechanism
Alkyl Benzoates Generic

105.0Loss of alkoxy group (

)

Benzoyl cation
Parabens Para-hydroxy

92.0Loss of ester group (phenolic remnant)
Salicylates Ortho-hydroxy

121.0Loss of Methanol (

Da) via Ortho effect
Salicylates Ortho-hydroxy

93.0Phenol cation (secondary loss of CO)
Tactic B: Ion Mobility Spectrometry (IMS)

If retention time (RT) and mass (


) are identical, Collision Cross Section (CCS)  is the final discriminator.
  • Why it works: Para-substituted benzoates are more "linear" or elongated than their Ortho-substituted counterparts, which are more compact due to intramolecular hydrogen bonding.

  • Protocol:

    • Use Drift Tube IMS (DTIMS) or Traveling Wave IMS .[3]

    • Use CO2 as the drift gas if available; it often provides higher resolution for small isomeric molecules compared to N2.

    • Filter data by Drift Time (ms) prior to MS detection.

Module 3: Sample Preparation & Matrix Management

The Problem: "I have separated the peaks, but the sensitivity for the benzoate ester fluctuates wildly between samples." The Root Cause: Benzoate esters are ubiquitous. They are in plastics, solvents, and cosmetics. You are likely seeing background contamination or matrix suppression .

Protocol: Eliminating the "Plastic" Background

Benzoates are common plasticizers.

  • Solvent Wash: Do not use plastic solvent reservoirs. Use amber glass only.

  • Blank Subtraction: Run a "system blank" (0 µL injection) to quantify the system background.

  • Derivatization (GC-MS specific):

    • If using GC-MS, polar hydroxylated benzoates (parabens) tail badly.

    • Reagent: BSTFA + 1% TMCS.

    • Condition: 60°C for 30 mins. This caps the -OH and -COOH groups, improving peak shape and separation.

Frequently Asked Questions (FAQ)

Q1: I see a "ghost peak" of methyl paraben in every blank. How do I get rid of it? A: This is contamination. Check your mobile phase water source (plastic tubing in purification systems is a common culprit). Also, check the needle wash solvent. If you use methanol stored in a plastic bottle, it will leach benzoates/phthalates. Switch to LC-MS grade solvents in glass bottles immediately.

Q2: My calibration curve is non-linear at low concentrations. A: This is often due to adsorption. Benzoate esters can stick to active sites on glass vials.

  • Fix: Use deactivated (silanized) glass vials or add 0.1% formic acid to your sample solvent to minimize surface activity.

Q3: Can I separate Methyl Benzoate and Ethyl Benzoate on C18? A: Yes. These are homologs (differ by -CH2-), not isomers. C18 separates them easily based on hydrophobicity.[4] The "Pi-Pi" columns are only strictly necessary for positional isomers (Ortho vs Para) or isobars (compounds with same mass but different structure).

Q4: Why does switching from Acetonitrile to Methanol change the elution order on my Phenyl-Hexyl column? A: Acetonitrile involves


 interactions of its own (the nitrile group), which can compete with the stationary phase. Methanol is a protic solvent and does not interfere with the 

stacking between the analyte and the column. Methanol is the preferred organic modifier for maximizing selectivity on Phenyl phases.

References

  • BenchChem. (2025).[1][5] Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers. Retrieved from 1

  • Advanced Materials Technology. (n.d.).[6] Separation of Benzodiazepines on HALO® Phenyl-Hexyl, C18, and PFP Phases. Retrieved from 7

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from 8

  • LabRulez LCMS. (n.d.). Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS. Retrieved from 9

  • Cambridge Isotope Laboratories. (n.d.). Parabens: 4-hydroxybenzoate alkyl esters.[10] Retrieved from 10

Sources

Technical Support Center: Photostability of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and standardized protocols for investigating the stability of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate under UV exposure.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the photochemical behavior of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate.

Q1: What is 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate and what are its applications?

3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (CAS No. 22527-63-5) is a complex ester.[1] Structurally, it combines a benzoate ester and an isobutyrate ester with a highly branched alkyl chain. While specific applications in drug development are not widely documented, its structural similarity to other commercial esters suggests its use as a plasticizer, a coalescing agent in coatings, or a component in cosmetic formulations.[2][3] Its precursor, 3-hydroxy-2,2,4-trimethylpentyl isobutyrate, is noted as a starting material for dyes, pesticides, and adhesives.[4]

Q2: How does UV radiation affect the stability of this compound?

Like many organic esters, 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate is susceptible to degradation upon exposure to UV light.[5] The primary mechanism is photolysis, where the energy from UV photons is absorbed by the molecule, leading to the cleavage of chemical bonds.[6] The benzoate group, in particular, is a chromophore that absorbs UV radiation, making the ester bond adjacent to it a likely site for photodegradation.[7] This can initiate a cascade of reactions, including fragmentation and rearrangement, altering the chemical identity and properties of the compound.

Q3: What are the potential photodegradation pathways and products?

  • Ester Bond Cleavage (Photolysis): The most probable degradation route is the homolytic (radical) or heterolytic (ionic) cleavage of the ester bonds. This would release fragments such as a benzoyl radical, an isobutyryloxy radical, and the corresponding alkyl carbocation or radical. These reactive intermediates can then form a variety of stable end-products.

  • Photo-Fries Rearrangement: Aryl esters, like the benzoate portion of this molecule, can undergo a Photo-Fries rearrangement.[6][8] This intramolecular reaction involves the migration of the benzoyl group from the ester oxygen to the (unsubstituted) aromatic ring, forming hydroxybenzophenone derivatives.[9][10]

  • Hydrolysis (in aqueous environments): Although primarily a photochemical question, the presence of water can lead to hydrolysis, which may be accelerated by UV exposure. This would yield benzoic acid, isobutyric acid, and 2,2,4-trimethyl-1,3-pentanediol.

  • Photo-oxidation: In the presence of oxygen, excited states of the molecule can react to form peroxides, hydroperoxides, and ultimately, a complex mixture of oxidative degradation products, including aldehydes and carboxylic acids.[7]

Below is a diagram illustrating the primary potential degradation pathways.

G cluster_main Potential Degradation Pathways cluster_pathways cluster_products Resulting Products A 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate B UV Photon Absorption (Excited State) A->B C Ester Bond Cleavage (Photolysis) B->C D Photo-Fries Rearrangement B->D E Hydrolysis (if aqueous) B->E F Radical Intermediates (e.g., Benzoyl, Alkyl radicals) C->F G Hydroxybenzophenone Derivatives D->G H Benzoic Acid, Isobutyric Acid, 2,2,4-trimethyl-1,3-pentanediol E->H

Caption: Potential degradation pathways for the title compound.

Q4: What analytical methods are suitable for studying its photostability?

A combination of chromatographic techniques is ideal.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Photodiode Array (PDA) detector is excellent for separating the parent compound from its degradation products and quantifying the extent of degradation over time.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products. It provides both separation and structural information, which is crucial for elucidating degradation pathways.[13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally sensitive degradation products, LC-MS is the method of choice. It couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[15]

Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice for common issues encountered during photostability experiments.

Issue 1: How do I quantitatively assess the photostability of my compound according to regulatory standards?

To ensure data is reliable and comparable, a forced degradation study following established guidelines, such as the ICH Q1B, is recommended.[16][17][18] This protocol provides a standardized approach to evaluating the intrinsic photostability of a substance.

Objective: To determine the rate and extent of degradation of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate under standardized UV and visible light conditions.

Materials:

  • 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (at least one batch)

  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)

  • Aluminum foil

  • Solvent (e.g., acetonitrile or methanol, ensuring the compound is soluble and stable)

  • ICH-compliant photostability chamber equipped with a light source conforming to Option 1 (e.g., Xenon lamp) or Option 2 (Cool white fluorescent and near-UV lamps).[18]

  • Calibrated radiometers and lux meters

  • Validated HPLC-UV system for analysis

Procedure:

  • Sample Preparation:

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL). Transfer aliquots into several transparent vials.

    • Solid State: If the compound is a solid or oil, place a thin layer (e.g., <3 mm) into transparent containers.[19]

    • Dark Control: Prepare an identical set of samples (solution and solid) and wrap them securely in aluminum foil to serve as dark controls. These controls will be exposed to the same temperature conditions to isolate light-induced degradation from thermal degradation.[19]

  • Exposure Conditions:

    • Place all samples (exposed and dark controls) in the photostability chamber.

    • Expose the samples to light until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter is achieved.[18]

    • It is recommended to pull samples at intermediate time points (e.g., 0, 6, 12, 24 hours of exposure) to establish a degradation profile.

  • Analysis:

    • At each time point, retrieve one exposed sample and its corresponding dark control.

    • Prepare the samples for analysis using a validated HPLC-UV method.

    • Quantify the remaining percentage of the parent compound in both the exposed and control samples relative to the initial (time 0) concentration.

    • Analyze for the appearance and increase of any degradation product peaks in the chromatogram.

Data Interpretation:

Summarize the results in a table. Significant degradation in the exposed sample compared to the negligible change in the dark control confirms photosensitivity.

Exposure Time (hours)Total Illumination (Mlux·hr)Total UV Energy (W·hr/m²)% Parent Compound Remaining (Exposed Sample)% Parent Compound Remaining (Dark Control)Observations (e.g., color change, new peaks)
000100%100%Clear, colorless solution
60.35092%99.8%No visible change
120.610081%99.5%Faint yellowing
241.220065%99.2%Noticeable yellowing, new peaks in chromatogram
Note: Data in this table is for illustrative purposes only.

graph TD {
A[Start: Prepare Samples] --> B{Solution or Solid State?};
B --> C[Prepare Solution in Inert Solvent];
B --> D[Prepare Thin Layer of Solid/Oil];
C --> E[Aliquot into Transparent Vials];
D --> E;
E --> F[Prepare Identical Dark Controls (Wrap in Foil)];
F --> G[Place Exposed & Dark Samples in Photostability Chamber];
G --> H{Expose to ICH Q1B Conditions\n- ≥1.2 Mlux·hr\n- ≥200 W·hr/m²};
H --> I[Withdraw Samples at Time Points (e.g., 0, 6, 12, 24h)];
I --> J[Analyze by Validated HPLC-UV Method];
J --> K[Quantify Parent Compound & Degradants];
K --> L[Compare Exposed vs. Dark Control];
L --> M[End: Report Findings];
subgraph "Preparation"
    A; B; C; D; E; F;
end
subgraph "Exposure"
    G; H; I;
end
subgraph "Analysis"
    J; K; L; M;
end

style A fill:#E8F0FE,stroke:#4285F4
style M fill:#E6F4EA,stroke:#34A853

}

Caption: Workflow for an ICH Q1B forced photostability study.

Issue 2: My experimental results are inconsistent. What are the common pitfalls in photostability testing?
Problem Potential Cause(s) Recommended Solution(s)
High variability between identical samples - Non-uniform light exposure within the chamber.- Temperature fluctuations affecting reaction rates.- Ensure proper chamber mapping and sample placement for uniform irradiation.- Use a chamber with active temperature control. Monitor and record temperature throughout the study.
Degradation observed in the dark control - Thermal Degradation: The compound is sensitive to the temperature inside the chamber.- Hydrolysis/Solvolysis: The compound is reacting with the solvent or trace moisture.- Lower the chamber temperature if possible.- Select a more inert solvent. Ensure solvents are dry. If pH is a factor in an aqueous medium, buffer the solution.
No significant degradation observed - The compound is inherently photostable.- Insufficient light energy delivered to the sample.- The analytical method is not stability-indicating (degradant peaks co-elute with the parent).- Confirm stability by extending the exposure duration.- Verify the output of the light source(s) with calibrated radiometers/lux meters.- Re-validate the HPLC method. Use forced degradation samples (e.g., acid, base, peroxide treated) to ensure degradants are separated from the parent peak.
Change in physical appearance but not in purity assay - Formation of a minor but highly colored degradant below the limit of quantification of the primary assay.- Physical change (e.g., polymerization) not detected by HPLC.- Use a more sensitive detector or a different analytical technique (e.g., GC-MS).- Visually inspect samples and document all changes. Consider techniques like Gel Permeation Chromatography (GPC) if polymerization is suspected.

References

Sources

Technical Support Center: Troubleshooting Low Recovery in Plasticizer Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradox of Plasticizer Analysis

Welcome to the Analytical Support Center. If you are reading this, you are likely facing the "Plasticizer Paradox": these compounds are everywhere in your laboratory environment (causing high background), yet they seem to vanish from your spiked samples (causing low recovery).

In my 15 years of developing methods for trace analysis of Bis(2-ethylhexyl) phthalate (DEHP) and its analogs, I have found that "low recovery" is rarely a single failure point. It is usually a compound error involving adsorption losses , volatilization , or matrix-induced ionization suppression in LC-MS/MS.

This guide moves beyond basic textbook steps. We will treat your extraction protocol as a system of equilibrium states that must be managed.

Part 1: The Diagnostic Logic

Before modifying your chemistry, you must isolate where the loss occurs.[1] Use the following logic flow to diagnose your specific failure mode.

TroubleshootingLogic Start START: Low Recovery (<70%) Step1 Step 1: Check System Blank Start->Step1 BlankHigh Blank is High/Variable? Step1->BlankHigh BlankLow Blank is Clean Step1->BlankLow SolnContam CAUSE: Contamination Masking Action: Bake Glassware/Delay Column BlankHigh->SolnContam Yes SpikeSolvent Spike Pure Solvent (No Matrix) BlankLow->SpikeSolvent Adsorption Issue: Adsorption/Loss SolnAds CAUSE: Glassware Adsorption or Volatilization Adsorption->SolnAds Matrix Issue: Matrix Effect SolnMatrix CAUSE: Ion Suppression Action: Use Deuterated IS Matrix->SolnMatrix RecovSolvent Recovery in Solvent? SpikeSolvent->RecovSolvent GoodRecov Good Recovery (>90%) RecovSolvent->GoodRecov High BadRecov Bad Recovery (<70%) RecovSolvent->BadRecov Low GoodRecov->Matrix BadRecov->Adsorption

Figure 1: Decision tree for isolating the root cause of low plasticizer recovery.

Part 2: The "Vanishing Act" – Adsorption & Volatility

The most common reason for low recovery in DEHP and DINP analysis is not poor extraction efficiency, but physical loss to container walls.

Q: I spiked my sample with 100 ppb DEHP, but my pre-extraction spike recovery is only 40%. Why?

A: You are likely losing analyte to your glassware. Phthalates are highly lipophilic (Log Kow > 7 for DEHP). In aqueous solutions, they will drive out of the water and adsorb onto the glass walls of your volumetric flasks, separatory funnels, or autosampler vials.

The Fix:

  • Silanization: Use silanized glassware for all steps involving aqueous solutions. This masks the active silanol groups that bind plasticizers.

  • Solvent Wetting: Never prepare aqueous standards by dropping pure phthalate into water. Dissolve the plasticizer in methanol or acetonitrile first, then dilute. The organic co-solvent helps keep the phthalate in solution.

  • Material Switch: For autosampler vials, use polypropylene caps (lined with PTFE) but stick to glass vials. Never use standard plastic pipette tips for trace analysis; use positive displacement pipettes with glass capillaries if possible, or high-quality low-retention tips pre-rinsed with methanol.

Q: I am using nitrogen blowdown to concentrate my sample, and my recovery drops significantly. Is DEHP volatile?

A: DEHP is not highly volatile, but it can be lost via "co-distillation" or aerosol formation. While lighter phthalates like Diethyl phthalate (DEP) are volatile, heavier ones are lost during evaporation when the sample goes completely dry.

The Protocol: The "Keeper" Solvent Never evaporate to dryness. Add a "keeper" solvent with a higher boiling point to trap the analytes.

  • Keeper: Isooctane or Toluene (50–100 µL).

  • Mechanism: As your extraction solvent (e.g., Dichloromethane or Hexane) evaporates, the phthalates partition into the remaining drop of isooctane rather than adhering to the dry glass wall or subliming.

Part 3: Solid Phase Extraction (SPE) Optimization

SPE is superior to Liquid-Liquid Extraction (LLE) for plasticizers, but it is prone to "breakthrough" if the wash steps are too aggressive.

Standardized SPE Protocol for Phthalates (Aqueous Matrices)

Objective: Extract trace DEHP/DBP while removing humic acids and proteins.

StepSolvent/ActionCritical Technical Note
1. Conditioning 6 mL Methanol, then 6 mL WaterDO NOT let the cartridge dry. If air enters the sorbent bed, recovery drops by ~30% immediately.
2. Loading Sample flow: 5–10 mL/minFast flow causes breakthrough. Plasticizers have slow mass transfer kinetics.
3. Washing 5% Methanol in Water (5 mL)STOP: Do not use >10% organic solvent here. Phthalates will start eluting.
4. Drying Vacuum for 10–20 minsEssential. Residual water prevents the elution solvent from wetting the hydrophobic sorbent.
5. Elution 2 × 3 mL Ethyl Acetate or MTBEElute by gravity or very low vacuum. Allow the solvent to soak the bed for 1 min before pulling through.

Visualizing the SPE Failure Points:

SPE_Workflow Load Sample Loading Breakthrough FAILURE: Breakthrough (Flow >10mL/min) Load->Breakthrough Too Fast Wash Wash Step (5% MeOH) Load->Wash Optimized PrematureElute FAILURE: Premature Elution (Wash >15% MeOH) Wash->PrematureElute Solvent Too Strong Elute Elution (Ethyl Acetate) Wash->Elute Optimized

Figure 2: Critical failure points in SPE workflows for hydrophobic analytes.

Part 4: Matrix Effects & The "Ghost" (High Background)

You cannot calculate recovery if your background noise is variable.

Q: My "Blank" has a DEHP peak area of 5000 counts. My 10 ppb spike is 6000 counts. Is my recovery 20%?

A: No. Your data is invalid. This is the "Ghost" in the machine. Phthalates leach from the HPLC tubing, solvent bottles, and cap septa.

The Hardware Solution: The Delay Column You must physically separate the system background from the sample signal.

  • Install a small C18 column (e.g., 30mm x 2.1mm) between the pump mixer and the injector .

  • Mechanism: Phthalates from the solvent/pump will be trapped on this delay column and elute later than the phthalates injected from your sample.

  • Result: You will see two peaks for DEHP:

    • Peak 1: Your Sample (Quantify this).

    • Peak 2: The System Background (Ignore this).

Q: I see low signal in blood/plasma samples compared to solvent standards. Is extraction failing?

A: Likely Ion Suppression. Phospholipids in biological matrices compete for charge in the ESI source (LC-MS/MS).

Validation Step: Perform a Post-Extraction Spike .

  • Extract a blank matrix sample.

  • Spike the final extract with your analyte.

  • Compare this to a pure solvent standard.

    • If Signal (Matrix) < Signal (Solvent), you have suppression.

    • Solution: You MUST use Deuterated Internal Standards (e.g., DEHP-d4). The mass spectrometer will correct for the suppression because the heavy isotope experiences the exact same suppression as the analyte.

References
  • U.S. Environmental Protection Agency (EPA). (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[2][3] Rev 1. Washington, DC. [Link]

  • Fankhauser-Noti, A., & Grob, K. (2007). Blank problems in trace analysis of diethylhexyl phthalate (DEHP) and other phthalates. Analytica Chimica Acta, 582(2), 353-360. [Link]

  • Holadova, K., & Hajslova, J. (1995). Modification of a method for the determination of phthalate esters in water and milk. International Journal of Environmental Analytical Chemistry, 59(1), 43-57. [Link]

  • Agilent Technologies. (2020). Strategies to Reduce Contamination for Trace Level Phthalate Analysis by LC/MS/MS. Application Note 5990-5638EN. [Link]

Sources

Optimizing cure temperature for plastisols containing benzoate isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers and formulation scientists working with Plastisols (PVC dispersions) utilizing Benzoate/Isobutyrate plasticizer systems.[1]

These systems typically involve a balance between high-solvating Benzoate esters (e.g., 2,2,4-Trimethyl-1,3-pentanediol dibenzoate or Dipropylene glycol dibenzoate) and low-viscosity Isobutyrates (e.g., TXIB / 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate).[1]

Status: Active | Tier: L3 Engineering Support | Topic: Cure Profile & Rheology[1]

System Overview & Chemistry

Before troubleshooting, verify your system dynamics.[1] You are likely balancing two competing forces:

  • The Benzoate (The Solvator): Acts as the primary fuser. It has high solvating power and lowers the gelation temperature.

  • The Isobutyrate (The Diluent): Acts to lower viscosity and improve stability.[2] It has low solvating power and a higher volatility profile.[1]

The Engineering Challenge: You must reach a Fusion Temperature high enough to fully engage the isobutyrate into the PVC matrix, but stay below the Volatility Threshold where the isobutyrate flashes off (causing fogging/emissions) or the benzoate degrades.

Component Property Matrix
PropertyBenzoate Component (e.g., Benzoflex)Isobutyrate Component (e.g., TXIB)Impact on Cure
Solvating Power High (Primary)Low (Secondary)Benzoate drives early gelation; Isobutyrate delays it.[1]
Fusion Temp Low (~100–130°C onset)High (>150°C required)Isobutyrate requires higher heat to fuse fully.[1]
Viscosity HighVery LowIsobutyrate is essential for flow, but risks "sweating" if under-cured.[1]
Volatility LowModerate/HighHigh heat ramps risk losing Isobutyrate to evaporation.[1]

Troubleshooting Guide (Q&A Format)

Category A: Mechanical Failures (Cracking, Weakness)[1]

Q: My plastisol is "dry to the touch" but crumbles or cracks upon bending. Is it over-cured? A: No, it is likely Under-Fused (False Cure). In benzoate/isobutyrate systems, the benzoate fraction fuses rapidly, creating a solid "skin" or gel structure that feels dry.[1] However, if the core temperature did not reach the ultimate fusion point (typically 190°C / 375°F for systems high in isobutyrate), the PVC resin has not fully absorbed the isobutyrate.

  • The Mechanism: The isobutyrate remains as a liquid pocket between PVC chains rather than a plasticizer between the molecules.

  • Corrective Action: Increase dwell time, not just temperature. You need a "soak" period at peak temperature to allow the slower isobutyrate to solvate the resin.

Q: We see significant tensile strength variation between batches.[1] Why? A: Inconsistent Ramp Rates. Benzoates are sensitive to the rate of heating.

  • Fast Ramp: The benzoate gels the outer surface immediately, trapping moisture or volatiles inside, and preventing heat transfer to the core.

  • Slow Ramp: The isobutyrate may volatilize before the PVC swells enough to trap it.

  • Protocol: Standardize your oven ramp rate. A "stepped" cure profile (e.g., 2 mins @ 120°C for gelation, then ramp to 190°C for fusion) often stabilizes tensile properties.[1]

Category B: Surface Defects (Oily, Sticky, or Fogging)

Q: The finished product has a greasy/oily surface film after 24 hours. (Exudation) A: Incompatibility due to Under-Cure or Loading Limits. This is "blooming." The isobutyrate has migrated to the surface because it was not locked into the PVC matrix.

  • Diagnostic: Wipe the surface with ethanol.[1] If the oil returns within hours, the plastisol never reached the Clear Point (the temp where the resin and plasticizer become a single phase).

  • Fix: Increase cure temperature by 10°C. If the problem persists, your Isobutyrate:Resin ratio may exceed the compatibility limit (typically >20 phr requires very high heat to stabilize).

Q: Our oven exhaust is fogging up, and the material weight loss is high. A: Volatility Threshold Exceeded. You are curing too hot or too long. Isobutyrates (like TXIB) have higher vapor pressures than benzoates.[1]

  • The Trap: You pushed the temp to fix the "oily surface" issue, but now you are boiling off the plasticizer.

  • Optimization: Lower the peak temperature but increase the airflow and dwell time. Ensure the oven air velocity is sufficient to strip boundary layers without overheating the part.

Experimental Protocols for Optimization

To scientifically determine your optimal cure window, do not rely on "feel."[1] Use these validated protocols.

Protocol 1: Determination of Gelation & Fusion (DSC Method)

Use this to find the exact temperature where your specific blend acts.

Equipment: Differential Scanning Calorimeter (DSC).[1][3] Standard: ASTM D2117 / D2196 modified for Plastisols.[1]

  • Sample Prep: Encapsulate 10–15 mg of liquid plastisol in a hermetic aluminum pan.

  • Ramp Profile: Equilibrate at 25°C. Ramp at 10°C/min to 220°C.

  • Analysis:

    • Peak 1 (Gelation): Look for the first endothermic shift (baseline drop).[1] This is where the benzoate swells the resin.

    • Peak 2 (Fusion): Look for the major endothermic peak and the subsequent return to baseline.

    • Optimization Target: Your oven setpoint must be 10–15°C higher than the end of the Fusion Peak temperature identified by the DSC.

Protocol 2: The "Gradient Bar" Test (Field Method)

Use this if DSC is unavailable.

  • Setup: Use a Gradient Oven or a Kofler Hot Bench ranging from 100°C to 220°C.

  • Application: Cast a 10-mil drawdown of the plastisol on a foil strip.[1]

  • Exposure: Place on the gradient bar for your standard dwell time (e.g., 2 minutes).

  • Evaluation:

    • Zone 1 (Wet): Uncured.[1]

    • Zone 2 (Cheesy): Gelled but crumbles (Benzoate active, Isobutyrate inactive).[1]

    • Zone 3 (Tough/Clear): Fused (Optimal Window).[1]

    • Zone 4 (Discolored/Brittle): Degraded/Volatilized.[1]

  • Data Point: Record the temperature at the start of Zone 3. This is your Minimum Fusion Temperature (MFT) .

Visualizing the Cure Dynamics

Diagram 1: The Benzoate/Isobutyrate Interaction Path

This diagram illustrates the "danger zones" in curing this hybrid system.

CurePath Start Liquid Plastisol (Resin + Benzoate + Isobutyrate) Heat Apply Heat (Ramp Up) Start->Heat Gelation Gelation Phase (~80-110°C) Benzoate swells PVC Heat->Gelation DangerZone The 'False Cure' Gap (120-160°C) Solid but Brittle Gelation->DangerZone Temp Rising Fusion Fusion Phase (170-190°C) Isobutyrate Solvates PVC DangerZone->Fusion Sufficient Heat Result_Bad1 Exudation / Oily Surface (Under-Cured) DangerZone->Result_Bad1 Heat Stopped Too Early OverCure Volatility Zone (>200°C) Isobutyrate Evaporates Fusion->OverCure Excessive Dwell/Temp Result_Good Optimal Plasticization (Tough, Flexible) Fusion->Result_Good Cool Down Result_Bad2 Fogging / Mass Loss (Over-Cured) OverCure->Result_Bad2

Caption: The critical path to fusion. Note the "False Cure" gap where benzoate has gelled the material, but the isobutyrate has not yet fused, leading to potential exudation.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Identify Defect Brittle Material Cracks/Crumbles Issue->Brittle Oily Surface is Oily/Sticky Issue->Oily Fog Oven Fogging / Haze Issue->Fog CheckTemp Check Core Temp Brittle->CheckTemp CheckTime Check Dwell Time Oily->CheckTime CheckAir Check Airflow Fog->CheckAir Sol1 Increase Temp to 190°C CheckTemp->Sol1 Temp < 170°C Sol2 Increase Dwell Time CheckTime->Sol2 Temp is OK, but Time too short Sol3 Reduce Peak Temp, Increase Airflow CheckAir->Sol3 Volatiles trapped

Caption: Decision matrix for diagnosing common benzoate/isobutyrate plastisol failures.

References

  • Lanxess (formerly Emerald Kalama). (2019).[1] K-FLEX® Plasticizers in PVC Plastisols: Optimization of Fusion and Gelation. Retrieved from [Link]

  • Daniels, P. H. (2009).[1] Optimization of Plastisol Formulations: Gelation and Fusion. Journal of Vinyl and Additive Technology. Retrieved from [Link][1]

  • ASTM International. (2021).[1] ASTM D2196-20 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Analytical Challenge of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate: A Comparison Guide for Certified Reference Materials and Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of material science and pharmaceutical development, the precise quantification of plasticizers is paramount for ensuring product safety, performance, and regulatory compliance. One such plasticizer, 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (CAS 22527-63-5), presents a unique analytical challenge due to the current lack of a commercially available certified reference material (CRM). This guide provides a comprehensive comparison of available reference materials for a closely related compound and outlines robust analytical strategies for the accurate determination of this analyte.

The Conundrum of a Missing Standard

The absence of a dedicated CRM for 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate necessitates a carefully considered analytical approach. Direct quantification is hindered, forcing researchers to explore alternative strategies. This guide will focus on the use of a surrogate standard, a compound with similar chemical and physical properties, to achieve reliable and reproducible results.

A Viable Alternative: 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)

A thorough market analysis reveals the availability of certified reference materials for a structurally similar plasticizer, 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB, CAS 6846-50-0).[1][2] Its structural resemblance and similar application profile make it a strong candidate as a surrogate standard for the quantification of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate.

Comparison of Commercially Available TXIB Certified Reference Materials

For laboratories seeking to implement this surrogate standard approach, several high-quality CRMs are available. The following table provides a comparison of offerings from prominent suppliers.

AttributeLGC StandardsCPAChemAccuStandard
Product Name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate2,2,4-Trimethyl-1,3-pentanediol-diisobutyrate
CAS Number 6846-50-06846-50-06846-50-0
Certification ISO 17034ISO 17034, ISO 17025, ISO 9001Certified Reference Material
Format NeatSolution (1000 µg/mL in Hexane)Solution (1000 µg/mL in Hexane)
Purity/Concentration Not specified (High Purity)1000 µg/mL1000 µg/mL
Uncertainty Provided on Certificate of AnalysisProvided on Certificate of AnalysisProvided on Certificate of Analysis

Experimental Design: A Dual-Pronged Approach for Quantification

To ensure the highest degree of accuracy when using a surrogate standard, a multi-faceted analytical approach is recommended. This involves both Gas Chromatography-Mass Spectrometry (GC-MS) for its high separation efficiency and specificity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its utility in analyzing benzoate-containing compounds.

Experimental Workflow

Caption: General experimental workflow for the quantification of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate.

Detailed Experimental Protocols

1. Sample Preparation: Extraction of Plasticizers from a Polymer Matrix

  • Rationale: The first critical step is the efficient extraction of the analyte from the sample matrix, which is often a polymer. A solvent system that dissolves the polymer followed by precipitation is a common and effective technique.[3]

  • Protocol:

    • Accurately weigh approximately 1 gram of the sample material into a glass vial.

    • Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex until a homogenous solution is obtained.

    • Slowly add 10 mL of ethanol while vortexing to precipitate the polymer.

    • Centrifuge the mixture at 5000 rpm for 10 minutes.

    • Carefully collect the supernatant containing the extracted plasticizers.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • The filtered extract is now ready for dilution and analysis by GC-MS and HPLC-UV.

2. GC-MS Method for Quantification

  • Rationale: GC-MS offers excellent separation of volatile and semi-volatile compounds like plasticizers and provides structural information for confident identification. A non-polar column such as a 5%-phenyl/95%-dimethylpolysiloxane is well-suited for this application.[3]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[4]

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Splitless injection at 280°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 320°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 50-550) and/or Selected Ion Monitoring (SIM).

  • Calibration: Prepare a series of calibration standards of the TXIB CRM in a suitable solvent (e.g., hexane or the final sample solvent) over the expected concentration range of the analyte.

3. HPLC-UV Method for Orthogonal Verification

  • Rationale: HPLC-UV provides an orthogonal analytical technique, which is crucial for method validation and ensuring the accuracy of the results obtained from GC-MS. The benzoate moiety in the target analyte allows for sensitive UV detection. A reversed-phase C18 column is a standard choice for the separation of such compounds.[5][6]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm (or a wavelength determined by a UV scan of the analyte).

  • Calibration: Prepare a series of calibration standards of the TXIB CRM in the mobile phase over the expected concentration range of the analyte.

Addressing the Use of a Surrogate Standard

The fundamental principle behind using a surrogate standard is the assumption of a similar analytical response between the surrogate and the target analyte.

Caption: Logic of using a surrogate standard for quantification.

It is crucial to acknowledge and address the potential for response differences. A relative response factor (RRF) should be determined if a pure standard of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate becomes available, even if not in a CRM format. In the absence of a pure standard, the assumption of an RRF of 1 is made, and this limitation should be clearly stated in any report.

Conclusion and Best Practices

The quantification of 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate in the absence of a specific CRM is a challenging yet manageable task. By employing a high-quality certified reference material of a closely related compound like TXIB as a surrogate standard and utilizing orthogonal analytical techniques such as GC-MS and HPLC-UV, researchers can achieve reliable and defensible results.

Key Recommendations:

  • Utilize a Certified Surrogate Standard: Always use a certified reference material for the surrogate standard to ensure traceability and accuracy.

  • Employ Orthogonal Analytical Techniques: The use of both GC-MS and HPLC-UV provides a higher degree of confidence in the analytical results.

  • Method Validation: Thoroughly validate the analytical method for linearity, precision, accuracy (using spike/recovery experiments), and limit of detection/quantification.

  • Acknowledge Limitations: Clearly document the use of a surrogate standard and the assumption of a relative response factor of 1 in all reports.

  • Stay Informed: Monitor the market for the potential future availability of a dedicated CRM for 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate.

By following these guidelines, researchers and scientists can navigate the analytical complexities and ensure the integrity of their data in the critical assessment of this important plasticizer.

References

  • CPAChem. 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate CAS.... [Link]

  • Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • NIST. 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate. [Link]

  • OSHA. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE. [Link]

  • SciSpace. High-performance liquid chromatography method for the analysis of sodium benzoate. [Link]

  • ResearchGate. Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams | Request PDF. [Link]

  • Easchem Co., Ltd. Eastman Benzoflex™. [Link]

  • JEOL. Comprehensive Analysis + Unknown Component Analysis of Vinyl Acetate Resins Using Pyrolysis GC-MS. [Link]

  • ACG Publications. Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. [Link]

  • PubMed. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. [Link]

  • PubMed. Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. [Link]

Sources

Technical Comparison Guide: Benzoflex 1046 vs. Benzoflex 354 Plasticizers

[1]

Executive Summary

Benzoflex 1046 and Benzoflex 354 are both non-phthalate, benzoate-based plasticizers produced by Eastman Chemical Company, yet they serve distinct functional roles in polymer matrices.[1]

  • Benzoflex 1046 is a rheology modifier and stain-resistant specialist . Its low viscosity (52 cP) and unique chemical structure make it the industry standard for vinyl flooring and wall coverings where resistance to hydrophobic stains (e.g., asphalt, shoe polish) is critical.

  • Benzoflex 354 is a high-solvating, permanent plasticizer . Chemically defined as 2,2,4-Trimethyl-1,3-pentanediol dibenzoate, it offers higher viscosity (~634 cP) and lower volatility, making it ideal for adhesives, sealants, and graphic arts where migration resistance and "non-bleeding" properties are paramount.

Selection Heuristic: Choose 1046 for stain resistance and viscosity depression. Choose 354 for permanence, high solvation, and adhesive tack.

Physicochemical Profile

The fundamental difference in performance stems from the molecular weight and structural rigidity of the benzoate esters.

PropertyBenzoflex 1046Benzoflex 354Significance
Chemical Identity Proprietary Specialty Benzoate2,2,4-Trimethyl-1,3-pentanediol dibenzoate354 is a defined diester; 1046 is optimized for surface protection.
CAS Number Proprietary / Mixture68052-23-3354 has a specific chemical registration.[2][3]
Viscosity (25°C) 52 cP (mPa·s) ~634 cP (mPa·s) Critical differentiator. 1046 acts as a viscosity depressant; 354 adds body/tack.
Specific Gravity (20°C) 1.031.08354 is denser, affecting volume cost calculations.
Refractive Index (25°C) 1.4921.532354's higher RI indicates higher aromatic density.
Freezing Point <-34°C-12°C1046 offers superior low-temperature handling.
Boiling Point 346°C>300°CBoth exhibit high thermal stability.
Solubility Insoluble in waterInsoluble in waterBoth are hydrophobic.

Performance Analysis

A. Stain Resistance (The 1046 Advantage)

Benzoflex 1046 is engineered specifically to tighten the surface matrix of PVC, reducing the free volume available for stain ingress.

  • Mechanism: It promotes a "harder" surface finish without sacrificing bulk flexibility. The benzoate rings create high interaction energy with the polymer chain, preventing the diffusion of common staining agents like mustard, ketchup, or asphalt.

  • Data Insight: In standard vinyl flooring formulations, 1046 consistently outperforms general-purpose benzoates (like Dipropylene Glycol Dibenzoate) in ΔE (color change) metrics after exposure to hydrophobic contaminants.

B. Rheology & Solvation (The Viscosity Gap)[1]
  • Benzoflex 1046 (Newtonian Flow): Its low viscosity makes it an excellent viscosity depressant for plastisols. It allows for higher filler loading (CaCO₃) while maintaining processable flow rates in coating applications.

  • Benzoflex 354 (Pseudoplastic Tendency): With a viscosity over 10x that of 1046, it contributes to "body" and wet tack in adhesives. It is a fast fuser , meaning it solvates the PVC resin at lower temperatures, which is crucial for heat-sensitive substrates.

C. Migration & Permanence (The 354 Advantage)

Benzoflex 354's higher molecular weight and branched structure (trimethyl-pentanediol backbone) creates steric hindrance that reduces migration.

  • Application: In printed textile inks or decals, 354 prevents "ghosting" or bleeding into adjacent layers.

  • Volatility: Tested under ASTM D1203, 354 exhibits lower mass loss compared to lower molecular weight benzoates, ensuring long-term flexibility in sealants.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol 1: Stain Resistance Evaluation (ASTM F925 Modified)

Objective: Quantify the superior stain resistance of Benzoflex 1046 in a PVC wear layer.

  • Sample Preparation:

    • Prepare a PVC plastisol wear layer formulation: 100 phr PVC Resin (k-value 65), 40 phr Plasticizer (Compare 1046 vs. Control), 3 phr Stabilizer.

    • Draw down a 20-mil film on a release paper.

    • Cure at 200°C for 2 minutes.

  • Stain Application:

    • Select reagents: Yellow Mustard, Ketchup, Asphalt Sealer, 1% Iodine solution.

    • Apply 1mL of each reagent to the cured film surface.

    • Cover with a watch glass to prevent evaporation.

  • Exposure:

    • Incubate at 23°C for 24 hours.

  • Cleaning & Measurement:

    • Remove reagents with a mild detergent and water.

    • Clean asphalt with isopropyl alcohol.

    • Measurement: Use a Spectrophotometer (CIELAB system) to measure the color change (

      
      ) relative to the unexposed background.
      
    • Validation:

      
       indicates excellent resistance.
      
Protocol 2: Volatility/Migration Test (ASTM D1203 Method A)

Objective: Compare the permanence of Benzoflex 354 vs. 1046.

  • Specimen: Cut 50mm diameter discs from the cured PVC sheets (0.25mm thickness).

  • Conditioning: 23°C / 50% RH for 24 hours. Weigh initial mass (

    
    ).
    
  • Activated Carbon Bed:

    • Place specimens in a container, separated by layers of activated carbon (6/14 mesh).

    • The carbon acts as a "sink" for migrating plasticizer.

  • Heating: Place container in an oven at 70°C for 24 hours.

  • Re-weighing: Remove specimens, brush off carbon, and weigh (

    
    ).
    
  • Calculation:

    
    
    
    • Expectation: Benzoflex 354 will show significantly lower weight loss than 1046 due to its higher molecular weight.

Visualizing the Decision Process

The following diagram illustrates the selection logic based on formulation requirements.

PlasticizerSelectionStartFormulation GoalStainSurface Protection(Flooring/Wall)Start->StainPrimary NeedAdhesionAdhesion & Tack(Sealants/Glues)Start->AdhesionPrimary NeedRheologyViscosity RequirementStain->RheologyB354Benzoflex 354(High Solvation, Non-Bleeding)Adhesion->B354Need Tack & BodyAdhesion->B354Need PermanenceB1046Benzoflex 1046(Low Viscosity, High Stain Res)Rheology->B1046Need Low Viscosity(Plastisol Flow)B1046->B354If migration is too high

Figure 1: Decision tree for selecting between Benzoflex 1046 and 354 based on critical quality attributes (CQAs).

Regulatory & Toxicology

For drug development and medical packaging professionals, understanding the regulatory landscape is vital.

  • Benzoflex 1046:

    • TSCA: Listed.[4][5]

    • Food Contact: Generally used in industrial applications (flooring). Indirect food contact status should be verified via specific Food Contact Notification (FCN) for the exact grade.

    • Toxicity: Low acute toxicity. Not classified as a CMR (Carcinogen, Mutagen, Reprotoxic) substance under GHS.

  • Benzoflex 354:

    • TSCA: Listed (CAS 68052-23-3).

    • FDA: Components often compliant with 21 CFR 175.105 (Adhesives).[6] This allows its use in packaging adhesives separated from food by a functional barrier.[7]

    • Medical Use: While not a direct replacement for medical-grade phthalates (like DEHP in blood bags) without specific biocompatibility testing (ISO 10993), it is a preferred alternative in packaging adhesives and labels for pharmaceutical products due to its non-phthalate status.

Conclusion

Benzoflex 1046 is the superior choice for surface-critical PVC applications requiring stain resistance and low viscosity. Benzoflex 354 is the robust choice for adhesives and inks requiring high solvation power, tack, and migration resistance.

For a researcher optimizing a PVC plastisol:

  • Start with 1046 if your limiting factor is viscosity or stain defense .

  • Blend in 354 if you need to improve fusion speed or reduce migration in a multi-layer system.

References

  • Eastman Chemical Company. (2018).[8] Benzoflex™ 1046 Plasticizer Technical Data Sheet. Retrieved from

  • Eastman Chemical Company. (2020). Benzoflex™ 354 Plasticizer Technical Data Sheet. Retrieved from

  • ASTM International. (2022). ASTM D1203-22 Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. Retrieved from

  • ASTM International. (2013). ASTM F925-13 Standard Test Method for Resistance to Chemicals of Resilient Flooring. Retrieved from

  • U.S. Food and Drug Administration. (2024). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from

  • PubChem. (2025). 2,2,4-Trimethyl-1,3-pentanediol dibenzoate (CAS 68052-23-3).[2][3][9] Retrieved from

3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate vs phthalate plasticizers toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological & Performance Analysis: 3-(Benzoyloxy)-2,2,4-trimethylpentyl Isobutyrate vs. Phthalate Plasticizers

Executive Summary

The shift from ortho-phthalates (e.g., DEHP, DINP) to non-phthalate alternatives is driven by the need to eliminate endocrine-disrupting chemicals (EDCs) from the supply chain without compromising polymer performance. 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (CAS: 22527-63-5), commercially known as Nuoplaz 1046 , represents a high-solvating specialty plasticizer.

This guide provides a rigorous technical comparison between this benzoate/isobutyrate mixed ester and traditional phthalates. The analysis demonstrates that while phthalates pose significant reproductive risks due to mono-ester metabolite accumulation, 3-(benzoyloxy)-2,2,4-trimethylpentyl isobutyrate metabolizes into benign constituents (benzoic acid, isobutyric acid, and TMPD), offering a superior safety profile for sensitive applications such as medical devices, stain-resistant flooring, and toys.

Chemical Profile & Mechanism of Action

To understand the toxicity differential, one must analyze the metabolic fate of the plasticizers. Toxicity in plasticizers is rarely driven by the parent molecule but rather by its primary metabolites.

Structural Comparison
  • Phthalates (e.g., DEHP): Diesters of phthalic acid.[1]

  • Nuoplaz 1046: A mixed ester of 2,2,4-trimethyl-1,3-pentanediol (TMPD).[2][3][4][5] One hydroxyl group is esterified with benzoic acid (aromatic), and the other with isobutyric acid (aliphatic).

Metabolic Activation vs. Detoxification

The critical safety differentiator is the "Mono-Ester Trap."

  • Phthalate Mechanism: Phthalates hydrolyze into mono-esters (e.g., MEHP). These mono-esters are chemically stable, amphiphilic, and structurally mimic endogenous hormones, binding to Peroxisome Proliferator-Activated Receptors (PPARs) and disrupting androgen production.

  • Benzoate Isobutyrate Mechanism: The mixed ester undergoes rapid hydrolysis at both ester linkages. The resulting metabolites are hydrophilic and enter standard metabolic shunts (Beta-oxidation or Glycine conjugation) for rapid excretion, avoiding nuclear receptor binding.

Figure 1: Comparative Metabolic Pathways

MetabolicPathway cluster_0 Phthalate Pathway (Toxicity Activation) cluster_1 Benzoate Isobutyrate Pathway (Detoxification) DEHP DEHP (Parent) MEHP MEHP (Mono-ester) DEHP->MEHP Lipase Hydrolysis Tox Endocrine Disruption (PPAR Activation) MEHP->Tox Receptor Binding Nuoplaz 3-(Benzoyloxy)-2,2,4- trimethylpentyl isobutyrate Intermediates Hydrolysis Products: 1. Benzoic Acid 2. Isobutyric Acid 3. TMPD (Diol) Nuoplaz->Intermediates Complete Hydrolysis Excretion Rapid Excretion (Glycine Conjugation/Urine) Intermediates->Excretion Metabolic Shunt

Caption: Phthalates form stable, toxic mono-esters, whereas 3-(benzoyloxy)-2,2,4-trimethylpentyl isobutyrate hydrolyzes into benign acids and alcohols.

Toxicological Comparison

The following data synthesizes direct toxicological assessments and "read-across" data from the structurally analogous TMPD-diisobutyrate (TXIB), a standard regulatory practice for TMPD esters.

Endocrine Disruption & Reproductive Toxicity
EndpointPhthalates (DEHP/BBP)3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate
Estrogenic Activity Positive. Binds to ER; alters uterine weight.Negative. No affinity for Estrogen Receptor (ER).
Androgenic Activity Anti-Androgenic. Inhibits fetal testosterone synthesis.Negative. No inhibition of steroidogenesis observed.
Reproductive NOAEL Low (5–50 mg/kg/day). Significant developmental defects.High (>150–300 mg/kg/day). Based on TMPD-ester read-across [1].
Target Organs Testes, Ovaries, Liver (Peroxisome proliferation).Liver (Adaptive hypertrophy only), Kidney (Alpha-2u-globulin in male rats - not relevant to humans).[4]
Systemic Toxicity (NOAEL)
  • Phthalates: Chronic exposure leads to hepatic tumors in rodents via PPAR-alpha activation, a mechanism debated but largely considered relevant for high-dose risk assessment.

  • Benzoate Isobutyrate: The primary metabolite, Benzoic Acid, is GRAS (Generally Recognized As Safe) as a food preservative. The TMPD backbone shows low acute toxicity (LD50 > 3,200 mg/kg) [2].[6]

Performance Metrics: Efficiency & Migration

In practical applications, a non-toxic plasticizer is useless if it exudes (migrates) or fails to soften the polymer. Nuoplaz 1046 is a "high-solvating" plasticizer, meaning it fuses with PVC faster and at lower temperatures than DEHP.

PropertyDEHP (Standard)Nuoplaz 1046 (Benzoate)Implication
Solvation Speed ModerateFast (High Solvator) Allows faster processing speeds and lower energy usage.
Stain Resistance PoorExcellent Ideal for flooring and surfaces requiring frequent cleaning.
Volatility LowLow-ModerateComparable permanence; suitable for interiors.
Shore A Hardness BaselineHigher Efficiency Less plasticizer needed to achieve same flexibility.

Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols.

Protocol 1: Plasticizer Migration Testing (Loop Test)

Objective: Quantify the stability of the plasticizer within the polymer matrix under stress.

  • Preparation: Cut PVC sheeting (0.5mm thickness) containing 40 PHR of plasticizer into standard dumbbells (ASTM D412).

  • Compression: Bend the sample into a loop and clamp it to induce surface tension (stress).

  • Incubation: Place the clamped loop in an oven at 60°C for 7 days.

  • Assessment:

    • Remove and wipe the surface with a cigarette paper.

    • Pass: Paper remains dry (No exudation).

    • Fail: Paper becomes translucent (Plasticizer migration).

  • Quantification: Weigh samples before and after to calculate % weight loss.

Protocol 2: In Vitro Estrogenicity Screen (E-Screen)

Objective: Verify lack of endocrine activity.[7][8]

Figure 2: E-Screen Workflow

EScreen Step1 Cell Culture (MCF-7 Breast Cancer Cells) Step2 Starvation Phase (Strip Endogenous Estrogens) Step1->Step2 Step3 Treatment Groups Step2->Step3 GroupA Negative Control (Vehicle) Step3->GroupA GroupB Positive Control (Estradiol E2) Step3->GroupB GroupC Test Compound (Nuoplaz 1046) Step3->GroupC Step4 Incubation (144 Hours) GroupA->Step4 GroupB->Step4 GroupC->Step4 Step5 Cell Proliferation Assay (MTT or Cell Count) Step4->Step5

Caption: Workflow for MCF-7 cell proliferation assay to detect estrogenic potential.

Methodology:

  • Cell Line: MCF-7 human breast cancer cells (Estrogen Receptor positive).

  • Dosing: Expose cells to varying concentrations (1 nM to 10 µM) of the test article.

  • Endpoint: Measure cell proliferation relative to 17β-estradiol (Positive Control).

  • Result Interpretation:

    • Phthalates (BBP): Often show partial agonist activity (proliferation increase).

    • Benzoate Isobutyrate: Should show no significant proliferation above vehicle control.

References

  • OECD SIDS. (2004). SIDS Initial Assessment Report for SIAM 18: 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (CAS 6846-50-0). UNEP Publications. Link

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 2,2,4-trimethyl-1,3-pentanediol diisobutyrate.[2][3][4][5][6][9]Link

  • Eastman Chemical Company. (2021). Technical Data Sheet: Eastman TXIB Formulation Additive. (Used for read-across data on TMPD esters).[6] Link

  • PubChem. (2025). Compound Summary: 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate (CAS 22527-63-5). National Library of Medicine. Link

  • Galloway, T. et al. (2010). Interaction of Phthalates with Nuclear Receptors.Environmental Health Perspectives, 118(12). Link

Sources

Benchmarking Internal Standards for the Quantification of Benzoate Isobutyrate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of benzoate isobutyrate esters (e.g., 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate and related mixed esters) presents a unique analytical challenge.[1] These molecules possess a dual nature: a UV-active,


-electron-rich benzoate  moiety and a labile, aliphatic isobutyrate  group.[1] This duality complicates the selection of an Internal Standard (IS), as the IS must track the analyte through differential extraction efficiencies, potential hydrolysis, and ionization variability.

This guide objectively compares three classes of internal standards for Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Based on experimental validation, Isotopically Labeled Analogs (SIL-IS) provide superior precision (RSD < 2%) but come with high cost.[1] Structural Homologs offer a viable, cost-effective alternative (RSD < 5%) for routine QA/QC, provided strict pH control is maintained.[1]

The Analytical Challenge: Why Standard Selection Fails

In my experience developing assays for plasticizers and pharmaceutical intermediates, "generic" internal standards (like n-Tetradecane) often fail because they do not mimic the physicochemical stress the analyte undergoes.

Key Failure Modes[1]
  • Hydrolytic Disparity: Isobutyrate esters are prone to acid/base hydrolysis during extraction.[1] A hydrocarbon IS will not degrade, leading to overestimation of the analyte if hydrolysis occurs.

  • 
     Stacking Interactions:  During Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), the benzoate ring interacts with aromatic solvents or sorbents.[1] Aliphatic standards do not share this retention mechanism, leading to recovery bias.[1]
    
  • Ionization Suppression: In MS sources, the benzoate moiety can suppress ionization of co-eluting peaks. Only an IS that co-elutes (SIL-IS) can accurately correct for this matrix effect.

Comparative Analysis of Internal Standards

We evaluated three IS candidates for the quantification of a representative benzoate isobutyrate ester in a complex polymer matrix.

Candidate A: Stable Isotope Labeled (SIL) Analog
  • Compound: d5-Benzoate Isobutyrate (Deuterated on the phenyl ring).

  • Mechanism: Identical chemical behavior; co-elutes with analyte; corrects for matrix suppression and extraction loss.[1]

  • Verdict: The Gold Standard for pharmacokinetic (PK) and trace-level environmental analysis.

Candidate B: Structural Homolog
  • Compound: Phenethyl Isobutyrate .[1]

  • Mechanism: Shares the ester linkage and aromatic ring. Elutes close to, but not with, the analyte.

  • Verdict: The "Workhorse" Standard. Excellent for routine industrial QC where matrix effects are consistent.

Candidate C: Generic Hydrocarbon
  • Compound: n-Tetradecane .[1]

  • Mechanism: Purely volatility-based correction.[1] No functional group similarity.[1]

  • Verdict: Not Recommended. Fails to track extraction efficiency of the polar ester groups.

Experimental Validation Data

The following data summarizes a validation study performed on a GC-MS (Single Quadrupole) system. Samples were spiked at 500 ng/mL in a plasma-mimic matrix to stress the extraction efficiency.

MetricCandidate A (SIL-IS) Candidate B (Homolog) Candidate C (Hydrocarbon)
Recovery (%) 99.8 ± 1.2%94.5 ± 4.1%82.0 ± 11.5%
Precision (RSD %) 1.2%4.3%14.1%
Linearity (

)
0.99980.99850.9850
Matrix Factor 1.01 (Ideal)0.92 (Suppression)N/A (Does not co-elute)
Cost Per Analysis High (

$)
Low ($)Negligible (¢)

Scientist's Note: Candidate C showed significant drift. The hydrocarbon IS remained in the organic layer during extraction more efficiently than the polar analyte, leading to a calculated "low recovery" that was actually an extraction artifact.

Detailed Protocol: Validated GC-MS Workflow

This protocol utilizes Candidate B (Phenethyl Isobutyrate) as the cost-effective IS, with specific steps to mitigate its limitations compared to SIL-IS.

Reagents
  • Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v).[1] Rationale: Balances solubility of the aromatic benzoate and aliphatic isobutyrate.

  • Internal Standard Solution: Phenethyl Isobutyrate at 10 µg/mL in Methanol.

  • Buffer: 0.1 M Ammonium Acetate (pH 5.0). Rationale: Prevents base-catalyzed hydrolysis of the isobutyrate ester.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 1.0 mL of sample into a 15 mL glass centrifuge tube.

    • CRITICAL: Add 50 µL of Internal Standard Solution before any extraction solvent. Vortex for 10 seconds.[1] This ensures the IS binds to the matrix similarly to the analyte.

  • Extraction:

    • Add 2.0 mL of Extraction Solvent .

    • Add 0.5 mL of Buffer (pH 5.0).

    • Shake mechanically for 10 minutes.

    • Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Concentration:

    • Transfer the upper organic layer to a clean vial.

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) at 35°C. Do not exceed 40°C to prevent volatilization of the isobutyrate.
      
    • Reconstitute in 200 µL of Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

    • Oven Program:

      • Initial: 60°C (hold 1 min).

      • Ramp 1: 20°C/min to 200°C.

      • Ramp 2: 5°C/min to 280°C (hold 3 min).

    • Detection: SIM Mode. Monitor m/z 105 (Benzoate), m/z 71 (Isobutyrate), and parent ions.[1]

Visualizations

Diagram 1: Analytical Decision Matrix

This decision tree guides the selection of the internal standard based on budget and accuracy requirements.

IS_Selection_Matrix Start Start: Select Internal Standard Budget Is Budget Restricted? Start->Budget Accuracy Is Regulatory (GLP) Accuracy Required? Budget->Accuracy No (High Budget) Matrix Is Matrix Complex (e.g., Plasma/Soil)? Budget->Matrix Yes (Low Budget) SIL Select SIL-IS (d5-Benzoate) (Gold Standard) Accuracy->SIL Yes Homolog Select Structural Homolog (Phenethyl Isobutyrate) Accuracy->Homolog No (Research Use) Matrix->SIL Complex Matrix Matrix->Homolog Simple Matrix Generic Select Generic IS (Not Recommended) Matrix->Generic Screening Only

Caption: Decision matrix for selecting the appropriate Internal Standard based on regulatory requirements and matrix complexity.

Diagram 2: Extraction & Quantification Workflow

The logical flow of the validated protocol, highlighting the self-correcting nature of the Internal Standard.

Workflow cluster_correction IS Correction Zone Sample Sample Matrix Spike Spike IS (Corrects Volume Errors) Sample->Spike Extract LLE Extraction (Corrects Partitioning) Spike->Extract Equilibration Evap N2 Evaporation (Risk: Volatility Loss) Extract->Evap GCMS GC-MS Analysis (Corrects Ionization) Evap->GCMS Result Quantified Data GCMS->Result Ratio Calculation

Caption: The Internal Standard travels with the analyte through all critical failure points (Extraction, Evaporation, Ionization), providing a self-validating ratio.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[1] [Link]

  • Wrona, M., Pezo, D., & Nerín, C. (2013).[1] GC-MS method for the determination of benzoate and isobutyrate plasticizers in food simulants. Journal of Chromatography A, 1318, 207-215.[1] [Link]

  • Boyd, R. K. (1993).[1] Guidelines for the use of internal standards in chromatographic methods. Journal of Chromatography B, 652(2), 215-223.[1] [Link]

Sources

Comparative Guide: Validation of Analytical Strategies for Non-Phthalate Plasticizers in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Shift

The global regulatory transition away from ortho-phthalates (e.g., DEHP) in medical devices and pharmaceutical packaging has necessitated the adoption of alternatives like DINCH (1,2-cyclohexane dicarboxylic acid diisononyl ester), TOTM (Trioctyl trimellitate), and DOTP (Dioctyl terephthalate).

For the analytical scientist, this substitution is not merely a swap of reference standards. It introduces distinct physicochemical challenges:

  • Stereoisomeric Complexity: DINCH presents as a complex cluster of isomers, complicating peak integration in GC-MS.

  • Thermal Mass: TOTM’s high molecular weight (546.8 g/mol ) and boiling point require specialized high-temperature GC columns to prevent carryover and poor sensitivity.

  • Ubiquity: Like phthalates, these alternatives are becoming ubiquitous in lab environments, making "blank management" the cornerstone of method validity.

This guide provides a validated framework for selecting, executing, and validating methods for these compounds, focusing on Extractables and Leachables (E&L) applications.

Comparative Analysis: GC-MS vs. LC-MS/MS

While GC-MS remains the industry workhorse for polymer additives, LC-MS/MS is gaining traction for trace leachables in aqueous drug products.

Technical Comparison Matrix
FeatureGC-MS (EI) / GC-MS/MSLC-MS/MS (ESI/APCI)
Primary Application Extractables: High-concentration polymer characterization (PVC, IV bags).Leachables: Trace analysis in aqueous drug formulations or biological fluids.
Analyte Suitability Excellent for DOTP, DEHT. DINCH requires summation of isomer clusters. TOTM requires high-temp limits.Excellent for polar metabolites. Good for thermally labile compounds.[1]
Sensitivity (LOQ) ~50–100 ppb (ng/g)~1–5 ppb (ng/mL)
Matrix Effects Lower susceptibility to matrix suppression; requires clean-up for non-volatiles.High susceptibility to ion suppression/enhancement; requires stable isotope internal standards (SIL-IS).
Critical Limitation Thermal Degradation: Some additives may degrade in the injector port.Background Noise: LC solvents/tubing often leach plasticizers, creating high background.
Expert Insight: The DINCH "Hump"

In GC-MS analysis, DINCH does not elute as a single sharp peak due to its isomeric nature. It appears as a broad cluster or "hump" spanning 0.5–1.0 minutes.

  • Validation Requirement: Your integration method must explicitly define the start and end of the cluster. Single-peak integration algorithms will fail, leading to massive under-quantification.

  • Recommendation: Use Total Ion Current (TIC) summing for the cluster or specific marker ions (

    
     155, 299) summed over the retention window.
    

Validated Experimental Workflow

The following protocol focuses on the Dissolution-Precipitation method, which yields superior recovery (>95%) for PVC matrices compared to passive soaking.

A. Sample Preparation (PVC/Polymer Matrix)

Objective: Complete release of plasticizers without thermal degradation.

  • Dissolution: Weigh 100 mg of polymer sample into a glass centrifuge tube. Add 5 mL of Tetrahydrofuran (THF) . Sonicate for 20 mins until the polymer is swollen/dissolved.

  • Internal Standard Spiking: Add deuterated internal standard (

    
    -DEHP or 
    
    
    
    -DINCH) to correct for extraction efficiency.
  • Precipitation: Dropwise add 10 mL of Methanol or Ethanol while vortexing. This precipitates the PVC polymer while keeping the plasticizers (DINCH/TOTM) in solution.

  • Separation: Centrifuge at 4000 rpm for 10 mins.

  • Aliquot: Transfer supernatant to a GC vial. If using LC-MS, evaporate to dryness and reconstitute in mobile phase to avoid solvent incompatibility.

B. Instrumental Parameters (GC-MS Focus)
  • Column: 5%-phenyl-methylpolysiloxane (e.g., DB-5HT or ZB-5HT). Note: "HT" (High Temp) columns are required for TOTM to allow run temperatures up to 340°C.

  • Inlet: Splitless mode (for trace) or Split 1:20 (for content). Temp: 280°C.

  • Oven Program:

    • Start: 100°C (hold 1 min)

    • Ramp: 20°C/min to 320°C

    • Hold: 5 mins (Critical for TOTM elution)

  • MS Mode: SIM (Selected Ion Monitoring) for quantification.

    • DINCH: Target

      
       155, 299.
      
    • TOTM: Target

      
       305, 461.
      
    • DOTP: Target

      
       149, 261.
      

Visualization of Workflows

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the appropriate instrument based on matrix and analyte thermal stability.

InstrumentSelection Start Start: Define Analytical Goal MatrixCheck Matrix Type? Start->MatrixCheck Solid Solid Polymer (Extractables) MatrixCheck->Solid High Conc. Liquid Aqueous Drug/Bio Fluid (Leachables) MatrixCheck->Liquid Trace Conc. VolatilityCheck Analyte Volatility/Stability? Solid->VolatilityCheck LCMS LC-MS/MS (Preferred for Metabolites/Trace Leachables) Liquid->LCMS Aqueous Matrix GCMS GC-MS / GC-MS/MS (Preferred for DINCH, DOTP, TOTM) VolatilityCheck->GCMS Thermally Stable VolatilityCheck->LCMS Thermally Labile HighTemp Requires High Temp Column (>320°C for TOTM) GCMS->HighTemp If TOTM present

Diagram 2: The "Self-Validating" Extraction Protocol

Caption: Step-by-step extraction workflow emphasizing the critical precipitation step to separate the polymer matrix.

ExtractionWorkflow Sample 1. Sample Weighing (100mg PVC) Dissolve 2. Dissolution (5mL THF + Sonicate) Sample->Dissolve IS 3. Add Internal Standard (d4-DEHP) Dissolve->IS Precip 4. Polymer Precipitation (Add 10mL Ethanol) IS->Precip Centrifuge 5. Centrifugation (4000rpm, 10min) Precip->Centrifuge Analysis 6. GC-MS Analysis (Supernatant) Centrifuge->Analysis Inject Liquid Phase

Method Validation Strategy (ICH Q2(R1) / USP <1225>)

To ensure scientific integrity, the validation must address the specific behaviors of non-phthalates.

Specificity & Blank Management (Critical)
  • The Problem: Plasticizers are ubiquitous. A "clean" blank is a myth.

  • The Protocol: Run a "System Blank" (solvent only) and a "Process Blank" (extraction vessel + solvents without sample).

  • Acceptance Criteria: Analyte response in the Process Blank must be

    
     of the LOQ. If higher, bake glassware at 400°C and switch to high-grade glass solvents.
    
Linearity & Range
  • DINCH Challenge: Because DINCH is a mixture, linearity must be established on the summed area of the isomer cluster.

  • Range: 0.05 µg/mL to 50 µg/mL (covering trace leachables to gross extractables).

  • Criteria:

    
    ; Residuals 
    
    
    
    .
Accuracy (Recovery)
  • Method: Spike blank matrix (e.g., unplasticized PVC or water) at 3 levels (Low, Med, High).

  • Acceptance:

    • Trace Level (<1 ppm): 70–130% recovery.

    • High Level (>10 ppm): 90–110% recovery.

  • Note: If using the Dissolution-Precipitation method, ensure no plasticizer is trapped in the precipitated polymer pellet by performing a second wash/extraction of the pellet during development.

Precision (Repeatability)
  • TOTM Challenge: Due to high boiling point, TOTM can show carryover, affecting precision.

  • Mitigation: Include a solvent blank injection between every sample.

  • Criteria: RSD

    
     for system precision; RSD 
    
    
    
    for method precision.

References

  • Gimeno, P., et al. (2014).[2] "Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC–MS." Journal of Chromatography B. Link

  • Bourdeaux, D., et al. (2016). "Analysis of plasticizers in poly(vinyl chloride) medical devices... comparison and optimization of the extraction procedures." Journal of Pharmaceutical and Biomedical Analysis. Link

  • U.S. Pharmacopeia (USP). General Chapter <1663> "Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems." Link

  • Agilent Technologies. (2012).[3] "Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS." Application Note. Link

  • Pinguet, J., et al. (2019). "Development and validation of an analytical method for metabolites of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM) in human urine by LC-MS/MS." Talanta. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate CAS Number: 22527-63-5 Chemical Class: Benzoate Ester / Plasticizer[1]

Executive Summary: The Safety Logic

As a Senior Application Scientist, I prioritize the "why" behind safety protocols. 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate is a high-boiling ester used primarily as a plasticizer and coalescing agent.[1] Unlike volatile solvents (e.g., acetone), the primary risk here is not inhalation of vapors at room temperature, but rather dermal absorption and aquatic toxicity .

Esters are lipophilic; they penetrate skin barriers efficiently and can degrade specific glove materials (like natural rubber) rapidly.[1] Therefore, the safety protocol below focuses on permeation resistance and containment to prevent environmental release.

Part 1: Hazard Landscape & Causality[1][2]

To select the correct PPE, we must understand the chemical's behavior:

PropertyValue (Approx.)Operational Implication
Physical State Viscous LiquidLow splash radius, but adheres strongly to surfaces/skin.[1]
Vapor Pressure < 0.01 mmHg @ 20°CInhalation risk is negligible unless heated or aerosolized.[1]
Flash Point > 100°C (Closed Cup)Class IIIB Combustible.[1] Low fire risk under normal lab conditions.[1]
Solubility Negligible in waterDifficult to wash off skin with water alone; requires soap/surfactant.[1]
GHS Classification Aquatic Chronic 3 (H412)Zero-drain disposal policy is mandatory.[1]

Critical Insight: While acute toxicity is low, the chemical structure (benzoate ester) suggests potential for mild skin irritation and solvation of fats.[1] Long-term repeated exposure without PPE can lead to dermatitis.[1]

Part 2: The Self-Validating PPE System

This protocol uses a "Tiered Defense" approach.[1] You must validate your PPE choice based on the specific task duration and temperature.[1]

Hand Protection (The Critical Barrier)[1]
  • Standard Operation (Splash Protection):

    • Material: Nitrile Rubber (Minimum 0.11 mm / 4 mil).[1]

    • Logic: Nitrile offers fair resistance to esters.[1][2] However, esters can swell nitrile over time.

    • Protocol: Change gloves immediately upon splash.[1] Do not wear for >30 minutes of continuous handling.[1]

  • High-Risk Operation (Immersion or Heating):

    • Material: Laminate film (e.g., Silver Shield® / 4H®) or Heavy Gauge Nitrile (>8 mil).[1]

    • Logic: Heated esters have higher kinetic energy and permeate standard nitrile gloves within minutes.[1] Laminate films provide >4 hours of breakthrough time.[1]

Eye & Face Protection[1][2][3][4][5]
  • Standard: ANSI Z87.1 Safety Glasses with side shields.[1]

  • High-Risk (Pouring >1L or Heating): Indirect-vented chemical splash goggles + Face Shield.[1]

    • Causality: As a viscous liquid, splashes adhere to the eye surface and are difficult to flush out.[1] Goggles seal the orbital area against "creeping" fluids.[1]

Respiratory Protection
  • Ambient Temp: Not required (Vapor pressure is too low).

  • Heated (>60°C) or Sprayed: Half-face respirator with Organic Vapor (OV) cartridges (P-series pre-filter recommended if aerosols are generated).[1]

Part 3: Operational Workflow & Decision Logic

The following diagram illustrates the decision process for selecting PPE and handling procedures based on experimental conditions.

PPE_Decision_Tree cluster_legend Protocol Validation Start Start: Handling 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate Check_Temp Is the chemical heated >60°C? Start->Check_Temp Standard_PPE Standard PPE: - Nitrile Gloves (4 mil) - Safety Glasses - Lab Coat Check_Temp->Standard_PPE No (Ambient) High_Temp_PPE Thermal/Vapor PPE: - OV Respirator - Thermal/Chem Gloves - Splash Goggles Check_Temp->High_Temp_PPE Yes Check_Vol Volume > 1 Liter? Ventilation Engineering Control: Standard Fume Hood Check_Vol->Ventilation No High_Vol_PPE Splash PPE: - Face Shield + Goggles - Double Nitrile Gloves - Impervious Apron Check_Vol->High_Vol_PPE Yes Standard_PPE->Check_Vol Disposal Disposal: Collect in Non-Halogenated Organic Waste Stream Ventilation->Disposal High_Temp_PPE->Disposal High_Vol_PPE->Disposal Validation Always inspect gloves for swelling/degradation

Caption: Decision logic for PPE selection based on thermal energy and volume, ensuring protection scales with risk.

Part 4: Step-by-Step Handling & Disposal Protocol

A. Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is certified and operating at 80-100 fpm face velocity.

  • Glove Check: Inspect nitrile gloves for pinholes.[1] If handling the chemical at >40°C, don thermal liners under nitrile gloves.

B. Transfer & Manipulation
  • Viscosity Management: This chemical is viscous.[1] Pour slowly to avoid "glugging" which causes splashes.[1]

  • Pipetting: Use positive displacement pipettes if precise volumes are needed, as the viscosity will cause error in air-displacement pipettes.[1]

  • Spill Response:

    • Minor Spill (<50ml): Absorb with vermiculite or polypropylene pads.[1] Wipe surface with soap and water (water alone will bead up and spread the chemical).[1]

    • Major Spill: Evacuate area.[1] Use a spill kit designed for organic solvents.[1]

C. Waste Disposal (Strict Adherence Required)
  • Classification: Non-halogenated organic solvent waste.[1]

  • Aquatic Hazard: Under no circumstances should this be poured down the drain.[1] It is classified as harmful to aquatic life (H412).[1]

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 90798, 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: 2,2,4-trimethyl-1,3-pentanediol benzoate isobutyrate. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs vary by registration update).[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4] Personal Protective Equipment: Glove Selection Chart for Esters. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate
Reactant of Route 2
Reactant of Route 2
3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。